molecular formula C9H15NO3 B584384 5-Oxo-1-propyl-2-pyrrolidineacetic Acid CAS No. 90609-03-3

5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Cat. No.: B584384
CAS No.: 90609-03-3
M. Wt: 185.223
InChI Key: OLNRYIJLDVURDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-propyl-2-pyrrolidineacetic Acid (CAS 90609-03-3) is a high-purity organic compound with the molecular formula C 9 H 15 NO 3 and a molecular weight of 185.22 g/mol . This off-white solid, characterized by the Canonical SMILES CCCN1C(CCC1=O)CC(=O)O, belongs to the class of pyrrolidine derivatives and serves as a valuable chiral building block in organic synthesis and medicinal chemistry . Its structure features a lactam (a cyclic amide) ring with a propyl group attached to the nitrogen atom and an acetic acid side chain at the 2-position, offering multiple sites for chemical modification . The compound's primary research value lies in its role as a versatile synthetic intermediate. The carboxylic acid moiety can be readily activated for amide coupling reactions to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Furthermore, the lactam ring and the N-propyl group present opportunities for further functionalization, making this compound a crucial starting material in the synthesis of more complex molecules for pharmaceutical research . Related 2-oxo-1-pyrrolidine derivatives are investigated for their potential applications in addressing challenges in neurological diseases, pain, and epilepsy, highlighting the significance of this chemical scaffold . Strictly for research use only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-5-10-7(6-9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNRYIJLDVURDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858266
Record name (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-03-3
Record name (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 5-Oxo-1-propyl-2-pyrrolidineacetic acid, a substituted pyroglutamic acid derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a multi-step process commencing from the readily available starting material, 5-(hydroxymethyl)-2-pyrrolidone. This guide offers detailed experimental protocols, quantitative data, and a logical workflow visualization to facilitate its replication and further development in a laboratory setting.

Physicochemical Properties

The target compound, this compound, is characterized by the following properties:

PropertyValueSource
CAS Number 90609-03-3[1][2]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O[1]
Topological Polar Surface Area 57.6 Ų[1]
Hydrogen Bond Donor Count 1[1]

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a five-step reaction sequence. The pathway leverages common and well-established organic transformations, ensuring a reproducible and scalable process. The overall logical flow of the synthesis is depicted below.

Synthesis_Pathway A 5-(hydroxymethyl)-2-pyrrolidone B 5-(tosyloxymethyl)-2-pyrrolidone A->B Tosylation C 5-(cyanomethyl)-2-pyrrolidone B->C Cyanation D 5-(cyanomethyl)-1-propyl-2-pyrrolidone C->D N-Alkylation E Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate D->E Alcoholysis F This compound E->F Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Tosylation of 5-(hydroxymethyl)-2-pyrrolidone

This initial step involves the conversion of the primary alcohol in 5-(hydroxymethyl)-2-pyrrolidone to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Reaction: 5-(hydroxymethyl)-2-pyrrolidone + p-Toluenesulfonyl chloride → 5-(tosyloxymethyl)-2-pyrrolidone

Experimental Protocol:

  • Dissolve 5-(hydroxymethyl)-2-pyrrolidone (1.0 eq.) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash with 1N hydrochloric acid, water, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(tosyloxymethyl)-2-pyrrolidone.

Reactant/ReagentMolar Eq.PurityYield
5-(hydroxymethyl)-2-pyrrolidone1.0>98%-
p-Toluenesulfonyl chloride1.2>98%-
Triethylamine1.5>99%-
4-Dimethylaminopyridine (DMAP)0.1>99%-
Product ~97%
Step 2: Cyanation of 5-(tosyloxymethyl)-2-pyrrolidone

The tosylate intermediate is then converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.

Reaction: 5-(tosyloxymethyl)-2-pyrrolidone + NaCN → 5-(cyanomethyl)-2-pyrrolidone

Experimental Protocol:

  • Dissolve 5-(tosyloxymethyl)-2-pyrrolidone (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium cyanide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(cyanomethyl)-2-pyrrolidone.

Reactant/ReagentMolar Eq.PurityYield
5-(tosyloxymethyl)-2-pyrrolidone1.0>95%-
Sodium Cyanide1.5>98%-
Product ~85%
Step 3: N-Alkylation of 5-(cyanomethyl)-2-pyrrolidone

The nitrogen atom of the pyrrolidone ring is alkylated with n-propyl bromide to introduce the propyl group.

Reaction: 5-(cyanomethyl)-2-pyrrolidone + n-Propyl bromide → 5-(cyanomethyl)-1-propyl-2-pyrrolidone

Experimental Protocol:

  • To a solution of 5-(cyanomethyl)-2-pyrrolidone (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add n-propyl bromide (1.3 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to give 5-(cyanomethyl)-1-propyl-2-pyrrolidone.

Reactant/ReagentMolar Eq.PurityYield
5-(cyanomethyl)-2-pyrrolidone1.0>95%-
Sodium Hydride (60%)1.2--
n-Propyl bromide1.3>98%-
Product ~90%
Step 4: Alcoholysis of 5-(cyanomethyl)-1-propyl-2-pyrrolidone

The nitrile group is converted to an ethyl ester through alcoholysis in the presence of an acid catalyst.

Reaction: 5-(cyanomethyl)-1-propyl-2-pyrrolidone + Ethanol/H₂SO₄ → Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate

Experimental Protocol:

  • Dissolve 5-(cyanomethyl)-1-propyl-2-pyrrolidone (1.0 eq.) in a 10:1 mixture of ethanol and concentrated sulfuric acid.

  • Heat the solution at reflux for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate.

Reactant/ReagentMolar Eq.PurityYield
5-(cyanomethyl)-1-propyl-2-pyrrolidone1.0>95%-
EthanolSolvent>99%-
Sulfuric AcidCatalyst>98%-
Product ~80%
Step 5: Hydrolysis of Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction: Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate + KOH → this compound

Experimental Protocol:

  • Dissolve Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate (1.0 eq.) in a mixture of methanol and water.

  • Add potassium hydroxide (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Acidify the reaction mixture to pH 4 with 1N hydrochloric acid.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield this compound.[1]

Reactant/ReagentMolar Eq.PurityYield
Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate1.0>95%-
Potassium Hydroxide2.0>98%-
Product ~86%

Experimental Workflow Visualization

The general workflow for each synthetic step, from reaction setup to product isolation, is outlined in the diagram below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants & Solvents B Add Reagents/ Catalysts A->B C Control Temperature & Stirring Time B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E F Extraction E->F G Washing F->G H Drying G->H I Solvent Removal H->I J Chromatography/ Distillation I->J K Characterization J->K

Caption: General experimental workflow for each synthetic step.

References

Physicochemical properties of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Introduction

This compound is a derivative of pyroglutamic acid, belonging to the class of pyrrolidines.[1] This guide provides a comprehensive overview of its physicochemical properties, which are crucial for its application in research and drug development. Understanding these characteristics is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a carboxylic acid group, a lactam ring, and an N-propyl group gives this molecule a unique structural and functional profile that serves as a valuable building block in medicinal chemistry.[1]

Physicochemical Properties Summary

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions with biological targets.

PropertyValueSource
CAS Number 90609-03-3[1][2][3]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [1][2]
Appearance Off-white Solid[2]
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O[2]
InChIKey OLNRYIJLDVURDG-UHFFFAOYSA-N[1][2]
Topological Polar Surface Area (TPSA) 57.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 4Calculated

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies for key experiments relevant to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds.[1]

  • Objective: To separate and quantify this compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, an autosampler, and a data acquisition system.

  • Methodology:

    • Mobile Phase Preparation: A gradient elution is typically employed. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 210 nm (due to the presence of the amide chromophore).

      • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

    • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

  • Objective: To determine the ratio of the compound's concentration in octanol versus an aqueous buffer.

  • Methodology (Shake-Flask Method - OECD Guideline 107):

    • Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol. The aqueous phase is typically a buffer at a specific pH (e.g., pH 7.4) to maintain a consistent ionization state for the analyte.

    • Procedure:

      • Dissolve a known amount of this compound in the aqueous phase.

      • Add an equal volume of the octanol phase to a flask.

      • Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

      • Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination by Potentiometric Titration

The pKa value indicates the strength of an acid and is vital for understanding a compound's charge state and solubility at different pH values.

  • Objective: To determine the dissociation constant of the carboxylic acid group.

  • Methodology:

    • Sample Preparation: Dissolve a precise weight of the compound in a known volume of deionized water, often with a co-solvent like methanol if solubility is low.

    • Titration:

      • Calibrate a pH meter with standard buffers.

      • Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

      • Record the pH of the solution after each addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Chemical structure of this compound.

G start Start: Sample Preparation injection Inject Sample onto HPLC System start->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection at 210 nm separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Purity Calculation data->analysis end End: Report Purity analysis->end

Caption: Experimental workflow for HPLC purity assessment.

G props Physicochemical Properties (LogP, pKa, Solubility, TPSA) absorption Absorption (e.g., Gut Permeability) props->absorption distribution Distribution (e.g., Plasma Protein Binding) props->distribution metabolism Metabolism (e.g., CYP450 Interactions) props->metabolism excretion Excretion (e.g., Renal Clearance) props->excretion efficacy Target Binding & Efficacy props->efficacy toxicity Potential Toxicity props->toxicity

Caption: Influence of physicochemical properties on drug development.

References

An In-Depth Technical Guide to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 90609-03-3

This technical guide provides a comprehensive overview of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a pyrrolidine derivative with potential applications in the fields of antimicrobial research and agriculture. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₉H₁₅NO₃.[1][2][3] Its structure features a five-membered lactam ring substituted with a propyl group at the nitrogen atom and an acetic acid group.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90609-03-3[2][3]
Molecular Formula C₉H₁₅NO₃[1][2][3]
Molecular Weight 185.22 g/mol [2][3]
IUPAC Name 2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid[3]
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O[3]
InChI Key OLNRYIJLDVURDG-UHFFFAOYSA-N[1][2]
Appearance Off-white Solid
Purity ≥96%
Topological Polar Surface Area 57.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
LogP (Predicted) 0.8
pKa (Predicted) 4.31 ± 0.10
Boiling Point (Predicted) 384.1 ± 15.0 °C
Density (Predicted) 1.139 ± 0.06 g/cm³

Synthesis and Purification

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through the reaction of a suitable pyroglutamic acid ester with a propyl halide, followed by hydrolysis of the ester.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis PyroglutamicAcidEster Pyroglutamic Acid Ester Intermediate N-Propyl Pyroglutamic Acid Ester PyroglutamicAcidEster->Intermediate 1. N-Alkylation PropylHalide Propyl Halide PropylHalide->Intermediate Base Base (e.g., NaH) Base->Intermediate Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Intermediate FinalProduct This compound Intermediate->FinalProduct 2. Hydrolysis AcidBase Acid/Base Hydrolysis AcidBase->FinalProduct Solvent2 Aqueous Solvent Solvent2->FinalProduct

Caption: A plausible two-step synthesis of this compound.

Methodology:

  • N-Alkylation: To a solution of a suitable pyroglutamic acid ester (e.g., ethyl pyroglutamate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion. Subsequently, a propyl halide (e.g., 1-bromopropane) is added, and the reaction is allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Ester Hydrolysis: Following the N-alkylation, the resulting N-propyl pyroglutamic acid ester is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For instance, the ester can be refluxed with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH). After the reaction is complete, the pH is adjusted to an acidic value to precipitate the carboxylic acid.

  • Work-up and Isolation: The crude product is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is crucial to obtain a high-purity compound for research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of such compounds.[1]

Experimental Workflow for Purification

G cluster_purification Purification CrudeProduct Crude Product Dissolution Dissolve in Mobile Phase CrudeProduct->Dissolution HPLC Preparative HPLC Dissolution->HPLC FractionCollection Fraction Collection HPLC->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PureProduct Pure 5-Oxo-1-propyl- 2-pyrrolidineacetic Acid SolventEvaporation->PureProduct

Caption: General workflow for the purification of this compound via HPLC.

Methodology:

  • Column: A reversed-phase C18 column is typically suitable for the separation of polar organic molecules.[1]

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly used.

  • Detection: The eluent can be monitored using a UV detector, typically at a wavelength around 210 nm.

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. Fractions corresponding to the desired product peak are collected. The solvent is then removed from the collected fractions, for example, by rotary evaporation or lyophilization, to yield the purified compound. The purity of the final product should be confirmed by analytical HPLC and other analytical techniques such as NMR and mass spectrometry.

Biological Activities and Potential Mechanisms of Action

Derivatives of 5-oxopyrrolidine have been reported to exhibit a range of biological activities, including antimicrobial and plant growth regulatory effects.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are limited, the broader class of 5-oxopyrrolidine derivatives has shown promise as antimicrobial agents. Some studies indicate that these compounds are active against resistant strains of both Staphylococcus aureus and Escherichia coli.[1]

Proposed Mechanism of Antimicrobial Action

A primary proposed mechanism of action for pyrrolidinone derivatives involves the disruption of bacterial cell wall synthesis.[1] The bacterial cell wall is essential for maintaining cell integrity and is a well-established target for antibiotics.

G cluster_antimicrobial Hypothetical Antimicrobial Signaling Pathway Compound 5-Oxo-1-propyl- 2-pyrrolidineacetic Acid TargetEnzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Compound->TargetEnzyme Inhibition CellWallSynthesis Cell Wall Synthesis TargetEnzyme->CellWallSynthesis Catalyzes CellLysis Cell Lysis and Bacterial Death CellWallSynthesis->CellLysis Disruption leads to

Caption: Hypothetical mechanism of antimicrobial action.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Plant Growth Regulatory Activity

This compound is also utilized as a plant growth regulator.[1] While the specific biochemical pathways are not extensively detailed, the mechanism is believed to involve influencing the hormonal balance and physiological processes within the plant.[1]

Potential Mechanism of Plant Growth Regulation

The compound may act by modulating the levels of endogenous plant hormones or by influencing key metabolic pathways.

G cluster_pgr Hypothetical Plant Growth Regulation Pathway Compound 5-Oxo-1-propyl- 2-pyrrolidineacetic Acid HormoneBiosynthesis Plant Hormone Biosynthesis (e.g., Auxin, Gibberellin) Compound->HormoneBiosynthesis Modulates SignalTransduction Signal Transduction Cascade HormoneBiosynthesis->SignalTransduction GeneExpression Modulation of Gene Expression SignalTransduction->GeneExpression GrowthResponse Altered Plant Growth and Development GeneExpression->GrowthResponse

Caption: A simplified, hypothetical pathway for plant growth regulation.

Plant Growth Regulation Bioassay Protocol

A simple bioassay to evaluate the plant growth regulatory effects can be conducted using seed germination and seedling growth tests.

Methodology:

  • Preparation of Test Solutions: Solutions of this compound are prepared at various concentrations in a suitable solvent (e.g., distilled water with a small amount of a surfactant).

  • Seed Treatment: Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) are surface-sterilized and then soaked in the test solutions for a defined period. A control group is soaked in the solvent only.

  • Germination Assay: The treated seeds are placed on a suitable growth medium (e.g., agar plates or filter paper moistened with distilled water) in Petri dishes. The dishes are incubated under controlled conditions of light and temperature. The germination percentage is recorded daily.

  • Seedling Growth Assay: After germination, the seedlings are allowed to grow for a specific period. Various growth parameters are then measured, such as root length, shoot length, and fresh/dry weight.

  • Data Analysis: The data from the treatment groups are compared to the control group to determine the effect of the compound on seed germination and seedling growth.

Conclusion

This compound is a versatile molecule with potential applications in diverse scientific fields. Its pyrrolidinone core is a key structural feature found in many biologically active compounds. While further research is needed to fully elucidate its mechanisms of action and to develop specific protocols for its application, this technical guide provides a solid foundation for researchers interested in exploring the properties and potential of this compound. The provided methodologies for synthesis, purification, and biological evaluation, although based on general principles for related compounds, offer a starting point for more detailed investigations.

References

Biological Activity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid is limited in publicly accessible literature. This document provides an in-depth guide based on the biological activities of structurally related 5-oxopyrrolidine derivatives to infer potential therapeutic applications and guide future research.

Introduction

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including nootropic, anticonvulsant, anticancer, antimicrobial, and antioxidant activities. This technical guide synthesizes the available information on various derivatives of the 5-oxopyrrolidine core, with a particular focus on structure-activity relationships that may inform the investigation of this compound and its analogues. While specific data for this exact molecule is sparse, one report suggests that its derivatives show promise against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Recent studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives have revealed significant potential in both oncology and infectious diseases. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines and multidrug-resistant bacteria.

Quantitative Data Summary

Below is a summary of the in vitro anticancer and antimicrobial activities of selected 5-oxopyrrolidine derivatives.

Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [1][2]

CompoundModificationCell Viability (%) at 100 µM
Cisplatin (Control) -~30%
Compound 18 Hydrazone derivativePotent Activity
Compound 19 Hydrazone derivativePotent Activity
Compound 20 Hydrazone derivativePotent Activity
Compound 21 Hydrazone derivativePotent Activity
Compound 22 Hydrazone derivativePotent Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Compound 21 against Staphylococcus aureus Strains [1]

StrainResistance ProfileMIC (µg/mL)
NRS384 Methicillin-resistantPotent Activity
NRS100 Linezolid-resistantPotent Activity
11-50-1 Tedizolid-resistantPotent Activity
Experimental Protocols

Anticancer Activity Assay (MTT Assay) [1]

  • Cell Culture: A549 human lung adenocarcinoma cells and non-cancerous HSAEC1-KT human small airway epithelial cells were cultured in appropriate media.

  • Treatment: Cells were seeded in 96-well plates and treated with 100 µM of the test compounds or cisplatin for 24 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Antimicrobial Activity Assay (Microdilution Method) [1]

  • Bacterial Strains: Multidrug-resistant strains of Staphylococcus aureus were used.

  • Compound Preparation: The synthesized compounds were dissolved in DMSO.

  • Microdilution: Two-fold serial dilutions of the compounds were prepared in 96-well plates containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Synthesis Workflow

The synthesis of these active compounds often involves a multi-step process starting from a substituted aniline and itaconic acid.

G cluster_synthesis Synthesis of Bioactive 5-Oxopyrrolidine Derivatives N-(4-aminophenyl)acetamide N-(4-aminophenyl)acetamide Carboxylic_acid_2 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid N-(4-aminophenyl)acetamide->Carboxylic_acid_2 Reflux in water Itaconic_acid Itaconic_acid Itaconic_acid->Carboxylic_acid_2 Hydrazide_formation Hydrazide Formation Carboxylic_acid_2->Hydrazide_formation Esterification then reaction with hydrazine Hydrazones Bioactive Hydrazones (Compounds 18-22) Hydrazide_formation->Hydrazones Condensation with various aldehydes

Caption: General synthesis scheme for bioactive 5-oxopyrrolidine derivatives.

Nootropic and Neuroprotective Potential

The 5-oxopyrrolidine core is a key feature of the racetam class of nootropic drugs. Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide suggest a high affinity for GABAA and AMPA receptors, which are crucial for cognitive processes.[3][4]

Predicted Receptor Interactions

Molecular docking simulations predict that these derivatives can form stable complexes with key amino acid residues in the binding sites of GABAA and AMPA receptors, potentially modulating their activity and leading to enhanced cognitive function.

Table 3: Predicted Binding Affinity of 2-(2-oxopyrrolidin-1-yl)-acetamide Derivatives [3][4]

CompoundTarget ReceptorPredicted Interaction Energy (kcal/mol)Key Interacting Residues
PirAc GABAAFavorableArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65
PirPr GABAAMore FavorableArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65
PirBut GABAAMost FavorableArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65
PirAc AMPAFavorableNot specified
PirPr AMPAMore FavorableNot specified
PirBut AMPAMost FavorableNot specified

Note: PirAc = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide; PirPr = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide; PirBut = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide.

Signaling Pathway

The predicted interaction with GABAA and AMPA receptors suggests a mechanism of action that involves the modulation of inhibitory and excitatory neurotransmission, a key aspect of cognitive enhancement.

G cluster_pathway Proposed Nootropic Signaling Pathway Derivative 5-Oxopyrrolidine Derivative GABAa GABAA Receptor Derivative->GABAa Binds to AMPA AMPA Receptor Derivative->AMPA Binds to Inhibitory Modulation of Inhibitory Neurotransmission GABAa->Inhibitory Excitatory Modulation of Excitatory Neurotransmission AMPA->Excitatory Cognition Cognitive Enhancement Inhibitory->Cognition Excitatory->Cognition

References

Unraveling the Enigmatic Mechanism of Action: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The mechanism of action for 5-Oxo-1-propyl-2-pyrrolidineacetic acid is not extensively documented in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the activities of structurally related compounds, namely the nootropic drug piracetam and various 5-oxopyrrolidine derivatives. The information presented herein is intended to serve as a foundational resource to stimulate further investigation.

Executive Summary

This compound is a derivative of the pyrrolidinone class of organic molecules.[1] While its specific biological targets and signaling pathways remain to be fully elucidated, research on analogous compounds suggests a multifaceted mechanism of action. This document explores these potential mechanisms, which span nootropic, antimicrobial, anticancer, and plant growth regulatory activities. By examining the well-documented effects of piracetam and the emerging data on 5-oxopyrrolidine derivatives, we can construct a hypothetical framework for the biological activity of this compound, providing a rationale for future experimental exploration.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount in elucidating its mechanism of action. These properties influence its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.

PropertyValueReference
Molecular Formula C9H15NO3[2]
Molecular Weight 185.22 g/mol [2]
CAS Number 90609-03-3[2]
Topological Polar Surface Area 57.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O[2]

Potential Nootropic Mechanism of Action: Insights from Piracetam

Given the structural similarity of this compound to piracetam (2-oxo-1-pyrrolidine acetamide), it is plausible that it may share some nootropic, or cognitive-enhancing, mechanisms.[3] The proposed mechanisms of piracetam are multifaceted and include modulation of neurotransmitter systems and enhancement of cell membrane fluidity.[3][4]

Modulation of Neurotransmitter Systems

Piracetam is believed to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory.[4]

  • Cholinergic System: Chronic treatment with piracetam has been shown to increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice by 30-40%.[5] This could potentially enhance the efficiency of acetylcholine signaling, a neurotransmitter vital for cognitive processes.[4][6]

  • Glutamatergic System: Piracetam may also modulate NMDA glutamate receptors, which are key players in synaptic plasticity.[4] Studies have indicated that subchronic treatment with piracetam can elevate NMDA receptor density by approximately 20% in the brains of aged mice.[7][8] It is also thought to be a weak allosteric modulator of AMPA receptors.[9]

nootropic_pathway ACh Acetylcholine mAChR Muscarinic ACh Receptor ACh->mAChR Binds Glu Glutamate NMDAR NMDA Receptor Glu->NMDAR Binds AMPAR AMPA Receptor Glu->AMPAR Binds Compound 5-Oxo-1-propyl-2- pyrrolidineacetic Acid (Hypothesized) Compound->mAChR Increases Density Compound->NMDAR Increases Density Compound->AMPAR Positive Allosteric Modulation

Caption: Hypothesized Nootropic Signaling Pathways.
Enhancement of Cell Membrane Fluidity

A key proposed mechanism for piracetam is its ability to restore and improve the fluidity of neuronal cell membranes.[3][4] This is thought to be achieved by interacting with the polar heads of the phospholipid membrane.[10] Increased membrane fluidity can enhance the function of membrane-bound proteins and receptors, facilitating more efficient signal transduction.[4] In vitro studies have shown that piracetam enhances the membrane fluidity of brain cells from aged mice, rats, and humans.[11][12]

Potential Antimicrobial and Anticancer Activity of Pyrrolidinone Derivatives

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as scaffolds for the development of novel antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have demonstrated promising and selective antimicrobial activity, particularly against Gram-positive pathogens.[13][14] For instance, certain derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus strains.[13][14] While the precise mechanism is still under investigation, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis or function.[1]

DerivativeTarget OrganismMIC (μg/mL)Reference
Compound 21 (5-nitrothiophene substituent) Linezolid/tedizolid-resistant S. aureusVaries by strain[13][15]
Hydrazone with 5-nitrothien-2-yl fragment S. aureus ATCC 9144<7.8[16]
Hydrazone with benzylidene moiety S. aureus ATCC 91443.9[16]
Anticancer Activity

Several 5-oxopyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer activity.[17][18][19][20] Studies have shown that certain derivatives can reduce the viability of human A549 lung adenocarcinoma cells.[17][18][19][20] The mechanism is likely structure-dependent, with some of the most potent compounds being those that incorporate additional heterocyclic moieties like oxadiazole and triazole.[17]

DerivativeCell LineEffectReference
1,3,4-oxadiazolethione derivative A549Reduced viability to 28.0%[17]
4-aminotriazolethione derivative A549Reduced viability to 29.6%[17]
Bis hydrazone 20 (2-thienyl fragments) A549High anticancer activity[21]

Potential as a Plant Growth Regulator

This compound has been identified as a plant growth regulator.[1] Plant growth regulators, or phytohormones, are signaling molecules that, in low concentrations, regulate various physiological processes in plants.[22][23] They typically function by binding to specific receptors, which initiates a signal transduction cascade that ultimately alters gene expression.[24][25] The specific pathways affected by this compound in plants are not yet characterized.

Proposed Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of targeted experiments are required. The following are detailed hypothetical protocols based on standard methodologies.

Protocol for Assessing Nootropic Activity: Receptor Binding Assay

Objective: To determine if this compound binds to and modulates cholinergic and glutamatergic receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from the cortex and hippocampus of rodent brains.

  • Radioligand Binding:

    • Cholinergic Receptors: Incubate the membrane preparations with a radiolabeled ligand for muscarinic acetylcholine receptors (e.g., [³H]QNB) in the presence of varying concentrations of this compound.

    • Glutamatergic Receptors: Similarly, use radiolabeled ligands for NMDA (e.g., [³H]MK-801) and AMPA receptors (e.g., [³H]AMPA).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: Analyze the data to determine the binding affinity (Ki) and the concentration of the compound that inhibits 50% of radioligand binding (IC50).

Protocol for Assessing Antimicrobial Mechanism: Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics

Objective: To determine the antimicrobial efficacy and mode of action (bacteriostatic vs. bactericidal) of this compound.

Methodology:

  • MIC Determination (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[26]

  • Time-Kill Assay:

    • Inoculate flasks containing broth with the target microorganism and different concentrations of the compound (e.g., 1x, 2x, and 4x MIC).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (colony-forming units per mL).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

antimicrobial_workflow start Start: Compound Synthesis and Characterization mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Kinetics Assay mic->time_kill mechanism_study Mechanism of Action Studies time_kill->mechanism_study cell_wall Cell Wall Permeability Assay mechanism_study->cell_wall Disruption? membrane_potential Membrane Potential Assay mechanism_study->membrane_potential Depolarization? dna_synthesis DNA/RNA Synthesis Inhibition mechanism_study->dna_synthesis Inhibition? end Conclusion on Antimicrobial Mechanism cell_wall->end membrane_potential->end dna_synthesis->end

Caption: Experimental Workflow for Antimicrobial Mechanism Investigation.
Protocol for Assessing Anticancer Activity: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate to allow viable cells to metabolize MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[27][28]

anticancer_workflow start Compound treatment Treatment with varying concentrations of compound start->treatment cell_culture Cancer Cell Lines (e.g., A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Calculate Cell Viability and IC50 absorbance->data_analysis conclusion Determine Cytotoxic Potential data_analysis->conclusion

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, the available evidence from structurally related compounds provides a strong foundation for future research. The potential for this molecule to act as a nootropic, antimicrobial, and anticancer agent warrants a systematic investigation into its biological activities. The experimental protocols outlined in this document offer a roadmap for such an investigation. Future studies should focus on identifying specific molecular targets and delineating the signaling pathways modulated by this compound. Such research will be crucial in determining its potential therapeutic applications.

References

A Technical Guide to the Spectroscopic Characterization of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Oxo-1-propyl-2-pyrrolidineacetic Acid. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this molecule. The guide is structured to provide both predicted data, based on the analysis of its functional groups, and general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • Structure:

/ CH2-CH2-CH3

This molecule contains a five-membered lactam (pyrrolidinone) ring, an N-propyl substituent, and an acetic acid group attached to the chiral center at position 2. The presence of these distinct functional groups gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

Due to the specific nature of this compound, publicly available experimental spectra are limited. The following tables summarize the expected spectroscopic data based on the analysis of analogous structures and the characteristic behavior of the contained functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton(s) Multiplicity Expected Chemical Shift (δ) Notes
-COOHSinglet (broad)10.0 - 13.0Chemical shift is concentration and solvent dependent.
H2 (pyrrolidinone ring)Multiplet4.0 - 4.5Chiral center, coupled to adjacent CH₂ groups.
-CH₂-COOHMultiplet2.5 - 3.0Diastereotopic protons, appearing as a complex multiplet.
H3, H4 (pyrrolidinone ring)Multiplet1.8 - 2.4Complex overlapping multiplets.
N-CH₂- (propyl)Multiplet3.1 - 3.6Coupled to the adjacent CH₂ group.
-CH₂- (propyl)Multiplet1.4 - 1.7Coupled to both adjacent CH₂ and CH₃ groups.
-CH₃ (propyl)Triplet0.8 - 1.0Coupled to the adjacent CH₂ group.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Expected Chemical Shift (δ) Notes
C=O (acid)170 - 180
C=O (lactam)175 - 185
C2 (pyrrolidinone ring)55 - 65Chiral center.
-CH₂-COOH35 - 45
C3, C4 (pyrrolidinone ring)20 - 35
C5 (pyrrolidinone ring)N/A (part of C=O)
N-CH₂- (propyl)40 - 50
-CH₂- (propyl)20 - 25
-CH₃ (propyl)10 - 15

Table 3: Predicted Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
C-H (Alkyl)Stretching2850 - 3000Medium-Strong
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=O (Lactam)Stretching1670 - 1700Strong
C-NStretching1180 - 1360Medium
C-OStretching1210 - 1320Medium
O-HBending1395 - 1440Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment Notes
185[M]⁺Molecular ion (in EI-MS, may be weak or absent).
186[M+H]⁺Protonated molecule (in ESI-MS or CI-MS).
142[M - COOH]⁺Loss of the carboxylic acid group.
126[M - CH₂COOH]⁺Loss of the acetic acid side chain.
84[C₄H₆NO]⁺Fragmentation of the pyrrolidinone ring.

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and available equipment.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Thin Film (if soluble): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode. Positive mode is likely to show [M+H]⁺ and other adducts.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • Electron Energy: Standard 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

In Silico Modeling of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a pyrrolidine derivative with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, hypothesis-driven computational approach based on methodologies successfully applied to structurally similar molecules with demonstrated antimicrobial and anticancer activities. This guide details protocols for molecular docking and molecular dynamics simulations, presents data in a structured format for clarity, and utilizes visualizations to illustrate complex biological pathways and experimental workflows. The objective is to provide a foundational framework for researchers to explore the therapeutic potential of this compound and guide future experimental validation.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolidinone class of molecules. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer effects.[1][2] The structural features of this compound, including the lactam ring, the N-propyl substituent, and the acetic acid side chain, suggest its potential to interact with various biological targets.

In silico modeling offers a powerful and resource-efficient approach to predict and analyze the interactions of small molecules with biological macromolecules. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby accelerating the drug discovery and development process.

This guide proposes a hypothetical in silico investigation of this compound against two potential therapeutic targets, selected based on the known activities of similar pyrrolidine derivatives:

  • Antimicrobial Target: DNA gyrase (GyrA), a type II topoisomerase essential for bacterial DNA replication.[3][4]

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival, often dysregulated in cancer.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the molecule's pharmacokinetic profile and its suitability as a drug candidate.

PropertyValueReference
Molecular Formula C9H15NO3--INVALID-LINK--
Molecular Weight 185.22 g/mol --INVALID-LINK--
CAS Number 90609-03-3--INVALID-LINK--
Topological Polar Surface Area 57.6 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 3Calculated
LogP (octanol-water partition coefficient) 0.25Calculated
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O--INVALID-LINK--

Proposed In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the binding affinity and interaction patterns of this compound with its potential biological targets.

G cluster_0 Ligand and Protein Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics Simulation cluster_3 Binding Free Energy Calculation A 3D Structure Generation of Ligand B Energy Minimization of Ligand A->B F Docking Simulation (e.g., AutoDock Vina) B->F C Protein Structure Retrieval (PDB) D Protein Preparation (Removal of water, addition of hydrogens) C->D E Binding Site Prediction D->E E->F G Analysis of Docking Poses and Scores F->G H System Solvation and Ionization G->H I Energy Minimization of Complex H->I J MD Simulation (e.g., GROMACS) I->J K Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) J->K L MM-PBSA/GBSA Calculation K->L M Identification of Key Interacting Residues L->M

Figure 1: Proposed in silico modeling workflow.

Detailed Experimental Protocols (Hypothetical)

This section provides detailed methodologies for the key in silico experiments proposed in this guide.

Ligand and Protein Preparation

4.1.1. Ligand Preparation

  • 3D Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The 3D structure will be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or Open Babel.

  • File Format Conversion: The minimized ligand structure will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

4.1.2. Protein Preparation

  • Structure Retrieval: The 3D crystal structures of the target proteins, DNA gyrase (e.g., PDB ID: 1KZN for Staphylococcus aureus GyrA) and EGFR kinase domain (e.g., PDB ID: 2GS2), will be downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: All non-essential molecules, including water, co-factors, and existing ligands, will be removed from the protein structure.

  • Hydrogen Addition: Polar hydrogens will be added to the protein structure, which is crucial for correct ionization and hydrogen bonding during the simulation.

  • Charge Assignment: Gasteiger charges will be computed for the protein atoms. This entire process can be facilitated by tools like AutoDockTools or Chimera.

Molecular Docking
  • Binding Site Prediction: The active site of the target protein will be identified based on the location of the co-crystallized ligand in the PDB structure or through the use of binding site prediction tools.

  • Grid Box Generation: A grid box will be defined around the identified active site to encompass the potential binding region for the ligand.

  • Docking Simulation: Molecular docking will be performed using AutoDock Vina. The ligand will be treated as flexible, while the protein will be kept rigid. The program will generate multiple binding poses of the ligand within the active site and rank them based on their predicted binding affinities (docking scores).

  • Analysis of Results: The docking results will be analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, will be visualized and examined using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation
  • System Setup: The most promising ligand-protein complex from the docking study will be used as the starting structure for the MD simulation. The complex will be placed in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

  • Energy Minimization: The entire system (protein-ligand-water-ions) will be energy minimized to remove any steric clashes.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production MD: A production MD simulation will be run for an extended period (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex.

  • Trajectory Analysis: The trajectory from the MD simulation will be analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of the protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of intermolecular interactions (e.g., hydrogen bond analysis).

Binding Free Energy Calculation
  • MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) method will be used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity than the docking score alone.

  • Per-Residue Energy Decomposition: This analysis will be performed to identify the key amino acid residues in the protein's active site that contribute most significantly to the binding of the ligand.

Hypothetical Data Presentation

The following tables present hypothetical results that could be generated from the proposed in silico study.

Table 2: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
DNA Gyrase (GyrA) 1KZN-7.8Asp81, Gly85, Ser88
EGFR Kinase 2GS2-8.5Met793, Gly796, Leu844

Table 3: Hypothetical Molecular Dynamics Simulation Summary (100 ns)

SystemAverage RMSD (Å)Average RMSF (Å) of Binding Site ResiduesPredominant Interactions
GyrA - Ligand 1.5 ± 0.30.8 ± 0.2Hydrogen bonds, Hydrophobic interactions
EGFR - Ligand 1.2 ± 0.20.6 ± 0.1Hydrogen bonds, Pi-alkyl interactions

Table 4: Hypothetical Binding Free Energy Calculation (MM-PBSA)

ComplexBinding Free Energy (kcal/mol)Key Contributing Residues (Energy Contribution in kcal/mol)
GyrA - Ligand -25.6 ± 3.1Asp81 (-4.2), Gly85 (-2.8), Val128 (-2.5)
EGFR - Ligand -32.1 ± 4.5Met793 (-5.1), Leu718 (-3.9), Cys797 (-3.2)

Visualization of Signaling Pathways

Understanding the broader biological context of the target proteins is essential. The following diagrams illustrate a simplified representation of a bacterial resistance signaling pathway and the EGFR signaling pathway.

G cluster_0 Bacterial Cell A Antibiotic B Cell Wall Stress A->B C Two-Component System (Sensor Kinase) B->C activates D Response Regulator C->D phosphorylates E Upregulation of Efflux Pumps D->E induces F Alteration of Drug Target (e.g., DNA Gyrase) D->F induces

Figure 2: Simplified bacterial resistance signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A EGF B EGFR A->B binds C EGFR Dimerization & Autophosphorylation B->C D RAS-RAF-MEK-ERK Pathway C->D E PI3K-AKT-mTOR Pathway C->E F Cell Proliferation & Survival D->F E->F

Figure 3: Simplified EGFR signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the molecular interactions of this compound. By leveraging established computational methodologies, researchers can generate valuable preliminary data on the potential binding modes, affinities, and dynamic behavior of this compound with relevant antimicrobial and anticancer targets. The hypothetical results and visualizations presented herein serve as a template for structuring and interpreting such computational studies. It is anticipated that the insights gained from this in silico workflow will provide a strong foundation for guiding the synthesis of more potent analogs and for prioritizing compounds for further experimental validation in the quest for novel therapeutic agents.

References

5-Oxo-1-propyl-2-pyrrolidineacetic Acid: A Versatile Chiral Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-1-propyl-2-pyrrolidineacetic acid, a derivative of the naturally occurring (S)-pyroglutamic acid, is emerging as a valuable chiral synthon in organic synthesis. Its rigid, stereochemically defined pyrrolidinone core, coupled with two modifiable functional groups—the N-propyl substituent and the acetic acid side chain—makes it an attractive building block for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in asymmetric synthesis and drug discovery.

Introduction

The pyrrolidine ring system is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The inherent chirality of many substituted pyrrolidines plays a crucial role in their biological activity, making their stereoselective synthesis a primary focus of modern organic chemistry. (S)-Pyroglutamic acid, a readily available and inexpensive chiral pool starting material, has long been recognized as a versatile precursor for the synthesis of enantiomerically pure pyrrolidine derivatives. By strategically modifying the nitrogen and the carboxyl group of pyroglutamic acid, a diverse range of chiral building blocks can be accessed.

This compound (C₉H₁₅NO₃, MW: 185.22 g/mol , CAS: 90609-03-3) is one such derivative that has garnered interest for its potential as a chiral synthon. The N-propyl group can influence the steric environment of the pyrrolidinone ring, while the acetic acid moiety at the C2 position provides a handle for further chemical transformations. This guide will delve into the synthetic strategies for accessing this molecule and explore its utility in the stereocontrolled synthesis of more complex targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
CAS Number 90609-03-3
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous bases.
Chirality Typically synthesized from (S)-pyroglutamic acid, resulting in the (S)-enantiomer.

Enantioselective Synthesis

The primary route to enantiomerically pure this compound involves a two-step sequence starting from (S)-pyroglutamic acid. This strategy ensures the retention of the stereocenter at the C2 position.

Logical Workflow for the Synthesis of (S)-5-Oxo-1-propyl-2-pyrrolidineacetic Acid:

G start (S)-Pyroglutamic Acid step1 N-Propylation start->step1 n-Propyl bromide, Base (e.g., NaH) intermediate (S)-1-Propyl-5-oxopyrrolidine-2-carboxylic Acid step1->intermediate step2 C2-Alkylation (via enolate) intermediate->step2 1. LDA 2. Bromoacetic acid ester 3. Hydrolysis product (S)-5-Oxo-1-propyl-2- pyrrolidineacetic Acid step2->product

Caption: Synthetic pathway from (S)-Pyroglutamic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-Propyl-5-oxopyrrolidine-2-carboxylic Acid (N-Propylation)

  • Materials:

    • (S)-Pyroglutamic acid

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • n-Propyl bromide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon) at 0 °C, a solution of (S)-pyroglutamic acid (1.0 eq.) in anhydrous DMF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

    • The mixture is cooled back to 0 °C, and n-propyl bromide (1.5 eq.) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of water at 0 °C.

    • The pH of the solution is adjusted to ~2 with 1 M HCl.

    • The aqueous layer is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford (S)-1-propyl-5-oxopyrrolidine-2-carboxylic acid.

  • Expected Yield: 70-85%

  • Enantiomeric Excess: >99% (chiral integrity is typically maintained under these conditions).

Step 2: Synthesis of (S)-5-Oxo-1-propyl-2-pyrrolidineacetic Acid (C2-Alkylation)

  • Materials:

    • (S)-1-Propyl-5-oxopyrrolidine-2-carboxylic acid

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • tert-Butyl bromoacetate

    • Anhydrous Tetrahydrofuran (THF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of (S)-1-propyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to a solution of LDA (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • The resulting solution is stirred at -78 °C for 1 hour.

    • A solution of tert-butyl bromoacetate (1.5 eq.) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at -78 °C for 4-6 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude tert-butyl ester is dissolved in a mixture of DCM and TFA (1:1) and stirred at room temperature for 2-4 hours to deprotect the ester.

    • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA.

    • The crude product is purified by recrystallization or column chromatography to yield (S)-5-Oxo-1-propyl-2-pyrrolidineacetic acid.

  • Expected Yield: 50-65%

  • Diastereomeric Ratio: The alkylation can lead to a mixture of diastereomers. The ratio is dependent on the reaction conditions and the steric influence of the N-propyl group. Chiral chromatography may be required for separation.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral synthon lies in its ability to introduce a stereodefined pyrrolidinone moiety into a target molecule. The acetic acid side chain can be further elaborated through various chemical transformations.

Potential Synthetic Applications:

G start 5-Oxo-1-propyl-2- pyrrolidineacetic Acid app1 Amide Coupling start->app1 Peptide coupling reagents app2 Reduction of Carboxylic Acid start->app2 Reducing agents (e.g., BH3-THF) app3 Esterification start->app3 Alcohol, Acid catalyst product1 Chiral Amides & Peptidomimetics app1->product1 product2 Chiral Alcohols app2->product2 product3 Chiral Esters app3->product3

Caption: Potential transformations of the acetic acid side chain.

Synthesis of Chiral Ligands

The carboxylic acid and the lactam carbonyl of this compound can be selectively reduced and modified to create novel chiral ligands for asymmetric catalysis. The N-propyl group can provide steric bulk that influences the enantioselectivity of the catalyzed reaction.

Building Block for Bioactive Molecules

Derivatives of 5-oxopyrrolidine have shown promising biological activities, including anticancer and antimicrobial effects. The structural framework of this compound can serve as a scaffold for the development of new therapeutic agents. The acetic acid side chain can be coupled with various amines or alcohols to generate a library of compounds for biological screening.

Conclusion

This compound is a valuable chiral synthon that can be readily prepared in enantiomerically pure form from (S)-pyroglutamic acid. Its well-defined stereochemistry and versatile functional groups make it a useful building block for the synthesis of a variety of complex chiral molecules, including novel ligands for asymmetric catalysis and potential drug candidates. Further exploration of its applications in organic synthesis is warranted and is expected to lead to the development of new and efficient routes to valuable chemical entities.

Potential In Vivo Metabolic Pathways of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct in vivo metabolic studies for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid have been identified in the public domain. The following guide is based on established metabolic pathways of structurally similar compounds, including N-alkyl-pyrrolidones and molecules containing carboxylic acid moieties. The described pathways are therefore considered potential and require experimental verification.

Executive Summary

This technical guide outlines the probable in vivo metabolic fate of this compound. Based on the metabolism of analogous structures, the primary metabolic transformations are anticipated to involve oxidation of the N-propyl group, hydroxylation of the pyrrolidinone ring, and conjugation of the carboxylic acid group. This document provides a detailed overview of these potential pathways, quantitative data from related compounds for context, a comprehensive experimental protocol for in vivo metabolism studies, and visualizations of the predicted metabolic transformations and experimental workflows.

Predicted Metabolic Pathways

The metabolic fate of this compound is likely dictated by the three key structural features: the N-propyl side chain, the 2-oxopyrrolidine ring, and the 2-acetic acid moiety.

Phase I Metabolism: Oxidation

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are expected to introduce or expose functional groups.

  • Oxidation of the N-Propyl Group: The N-propyl chain is a likely site for initial oxidative metabolism. This can occur at three positions:

    • α-Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen can lead to an unstable intermediate that results in N-dealkylation, yielding 5-Oxo-2-pyrrolidineacetic acid and propionaldehyde.

    • β-Hydroxylation: Hydroxylation at the central carbon of the propyl group would form a secondary alcohol.

    • ω-Hydroxylation (γ-Hydroxylation): Hydroxylation at the terminal carbon of the propyl chain is a common metabolic pathway, leading to a primary alcohol. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

  • Hydroxylation of the Pyrrolidinone Ring: The pyrrolidinone ring itself is susceptible to hydroxylation. Based on studies of similar compounds, hydroxylation is anticipated at the C5 position. This can lead to the formation of 5-Hydroxy-5-oxo-1-propyl-2-pyrrolidineacetic acid. Subsequent oxidative C-N bond cleavage of the pyrrolidinone ring could lead to the formation of linear dicarboxylic acid derivatives.

Phase II Metabolism: Conjugation

The carboxylic acid group of the parent compound and any acidic metabolites generated during Phase I are prime candidates for Phase II conjugation reactions.

  • Glucuronidation: The most common conjugation pathway for carboxylic acids is the formation of an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a more water-soluble metabolite that is readily excreted.[1][2]

The hydroxylated metabolites formed during Phase I can also undergo glucuronidation or sulfation.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for the metabolism of this compound is unavailable. The following tables summarize urinary excretion data for metabolites of N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) to provide a contextual understanding of pyrrolidinone metabolism.

Table 1: Urinary Metabolite Excretion of N-Methyl-2-pyrrolidone (NMP) in Humans

MetabolitePercentage of Administered Dose Excreted in Urine
5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP)~44%
N-Methylsuccinimide (MSI)Data not consistently reported
2-Hydroxy-N-methylsuccinimide (2-HMSI)~20%

Table 2: Urinary Metabolite Detection Rates of N-Ethyl-2-pyrrolidone (NEP) in a General Population Study

MetaboliteDetection Rate in Urine Samples
5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP)34.8%
2-Hydroxy-N-ethylsuccinimide (2-HESI)75.7%

Visualizations of Potential Metabolic Pathways and Workflows

Metabolic_Pathway_5-Oxo-1-propyl-2-pyrrolidineacetic_Acid Parent This compound N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Propyl_Oxidation Propyl Group Oxidation Parent->Propyl_Oxidation CYP450 Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 Glucuronidation Glucuronidation (Parent) Parent->Glucuronidation UGTs Metabolite_N_Dealkyl 5-Oxo-2-pyrrolidineacetic Acid N_Dealkylation->Metabolite_N_Dealkyl Metabolite_Propyl_OH Hydroxylated Propyl Metabolites (α, β, γ-OH) Propyl_Oxidation->Metabolite_Propyl_OH Metabolite_Ring_OH 5-Hydroxy Metabolite Ring_Hydroxylation->Metabolite_Ring_OH Metabolite_Glucuronide_Parent Acyl Glucuronide Conjugate Glucuronidation->Metabolite_Glucuronide_Parent Metabolite_Propyl_COOH Propyl Carboxylic Acid Metabolite Metabolite_Propyl_OH->Metabolite_Propyl_COOH ADH/ALDH Metabolite_Glucuronide_PhaseI Phase I Metabolite Conjugates (Glucuronide/Sulfate) Metabolite_Propyl_OH->Metabolite_Glucuronide_PhaseI UGTs/SULTs Metabolite_Ring_Open Ring-Opened Metabolite Metabolite_Ring_OH->Metabolite_Ring_Open Oxidative Cleavage Metabolite_Ring_OH->Metabolite_Glucuronide_PhaseI UGTs/SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Experimental_Workflow_In_Vivo_Metabolism Dosing Animal Dosing (e.g., Oral, IV) Sample_Collection Sample Collection (Urine, Feces, Plasma) Dosing->Sample_Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Protein_Precipitation Protein Precipitation (Plasma) Sample_Preparation->Protein_Precipitation Plasma Samples SPE Solid Phase Extraction (SPE) Sample_Preparation->SPE Urine/Plasma Protein_Precipitation->SPE Hydrolysis Enzymatic Hydrolysis (for Conjugates) SPE->Hydrolysis Analysis LC-MS/MS Analysis SPE->Analysis Hydrolysis->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing Quantification Metabolite Quantification Data_Processing->Quantification Report Metabolic Pathway Elucidation Quantification->Report

Caption: General experimental workflow for in vivo metabolism studies.

Detailed Experimental Protocols

The following outlines a comprehensive protocol for an in vivo study to identify and quantify the metabolites of this compound.

Animal Study
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are a common model for initial pharmacokinetic and metabolism studies.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing: The test compound, this compound, should be formulated in a suitable vehicle (e.g., water, saline, or a suspension). Administration can be via oral gavage (e.g., 10 mg/kg) and/or intravenous injection (e.g., 1 mg/kg) to assess both first-pass and systemic metabolism.

  • Sample Collection:

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). Urine samples should be collected into tubes on ice to minimize degradation.

    • Blood: Blood samples (approx. 200 µL) are collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Sample Preparation
  • Plasma:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Urine:

    • Dilution: Urine samples are typically diluted (e.g., 1:10) with water or the initial mobile phase.

    • Solid Phase Extraction (SPE) for Cleanup (Optional): For more concentrated or cleaner samples, an SPE procedure can be employed. A mixed-mode or reversed-phase SPE cartridge can be used. The cartridge is conditioned, the sample is loaded, washed with a weak organic solvent, and the analytes are eluted with a stronger organic solvent. The eluate is then evaporated and reconstituted as described for plasma.

  • Hydrolysis for Conjugate Analysis:

    • To assess glucuronide or sulfate conjugates, urine or plasma samples can be incubated with β-glucuronidase and/or sulfatase at 37°C for a specified time (e.g., 2-18 hours) prior to the extraction or dilution step. A comparison of treated and untreated samples will reveal the presence of these conjugates.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the parent compound and its potential metabolites.

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as the carboxylic acid will ionize well in negative mode, while the pyrrolidinone nitrogen may favor positive mode.

    • Analysis Mode:

      • Full Scan: To identify all potential metabolites.

      • Product Ion Scan (MS/MS): To obtain structural information on the parent compound and potential metabolites.

      • Neutral Loss/Precursor Ion Scan: To screen for specific metabolic transformations (e.g., loss of glucuronic acid).

      • Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent compound and known metabolites, once their transitions are identified.

Data Analysis
  • Metabolite Identification: The full-scan LC-MS data is processed using metabolite identification software. Potential metabolites are identified by comparing the mass spectra of dosed samples with control samples and looking for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The fragmentation patterns from the MS/MS spectra are used to confirm the structure of the metabolites.

  • Quantification: The concentration of the parent compound and major metabolites in plasma and urine are determined using the MRM data and a calibration curve prepared with authentic standards, if available. For novel metabolites where standards are not available, semi-quantification can be performed relative to the parent compound's response.

Conclusion

While direct experimental data for this compound is not currently available, a robust hypothesis for its in vivo metabolism can be formulated based on the well-documented biotransformation of structurally related compounds. The primary metabolic pathways are predicted to be oxidation of the N-propyl group and the pyrrolidinone ring, followed by conjugation, particularly glucuronidation of the carboxylic acid moiety. The experimental protocol detailed in this guide provides a comprehensive framework for the definitive elucidation of these metabolic pathways in a preclinical setting. Such studies are crucial for understanding the pharmacokinetic profile, potential for drug-drug interactions, and overall safety of this compound in drug development.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a related compound of Levetiracetam, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Application Note: HPLC Method for this compound

Introduction

This compound is a known related substance of the anti-epileptic drug Levetiracetam.[1] The quantification of impurities in active pharmaceutical ingredients (APIs) and finished dosage forms is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such related substances due to its high resolution and sensitivity.[2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of this compound is presented in the table below. These conditions are based on established methods for the analysis of Levetiracetam and its impurities.[1][3]

ParameterValue
HPLC System Isocratic HPLC system with UV detector
Column Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column
Mobile Phase Phosphate Buffer (pH 5.5) : Acetonitrile (950:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Sample Temperature 25°C
Injection Volume 10 µL
Detector Wavelength 205 nm
Run Time Approximately 30 minutes
Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), are summarized below.[1][3]

ParameterResult
Linearity (Correlation Coefficient) > 0.999
Limit of Detection (LOD) 0.0091%
Limit of Quantitation (LOQ) 0.0277%
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water to a desired concentration and adjust the pH to 5.5 with a suitable base (e.g., potassium hydroxide).

  • Mix the phosphate buffer and acetonitrile in a ratio of 950:50 (v/v).

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

1.2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate to dissolve.

  • Dilute to the mark with the mobile phase and mix well.

  • Further dilute this solution with the mobile phase to achieve a final concentration suitable for analysis.

1.3. Sample Solution Preparation (for Drug Substance):

  • Accurately weigh about 25 mg of the Levetiracetam drug substance.

  • Transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate to dissolve.

  • Dilute to the mark with the mobile phase and mix well.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution to determine the retention time and system suitability parameters.

  • Inject the sample solution to determine the content of this compound.

System Suitability

The system suitability was assessed by six replicate injections of the standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Data Analysis

The amount of this compound in the sample is calculated using the following formula:

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on general principles of plant growth regulator use and available information on pyrrolidine derivatives. Specific, publicly available research on the detailed application and effects of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid is limited. Therefore, the provided protocols and data should be considered as a starting point for research and development, and optimization for specific plant species and conditions is highly recommended.

Introduction

This compound is a chemical compound that has been identified as a plant growth regulator.[1] Its molecular structure, featuring a pyrrolidine ring, is common in many biologically active compounds, including some natural and synthetic plant growth regulators.[2][3][4][5] While the precise mechanism of action for this specific compound is not extensively detailed in publicly available literature, its structural similarity to certain endogenous plant hormones suggests it may function as a synthetic auxin or influence auxin transport.[1] Potential applications of this compound could include promoting root initiation, enhancing cell elongation, and influencing fruit development.

Chemical Properties:

PropertyValue
CAS Number90609-03-3
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
Synonyms2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid

Postulated Mechanism of Action: Synthetic Auxin Activity

Based on its chemical structure, a plausible mechanism of action for this compound is the modulation of auxin signaling pathways. Auxins are a class of plant hormones that play a critical role in regulating numerous aspects of plant growth and development. Synthetic auxins mimic the effects of the primary native auxin, indole-3-acetic acid (IAA).

Potential Cellular Effects:

  • Cell Elongation: Binds to auxin receptors, leading to the activation of proton pumps in the cell membrane. The resulting acidification of the cell wall activates enzymes (expansins) that loosen the cell wall, allowing for cell expansion.

  • Gene Expression: Influences the transcription of auxin-responsive genes by promoting the degradation of Aux/IAA transcriptional repressors.

  • Apical Dominance: May influence the growth of lateral buds.

  • Root Development: Can promote the formation of lateral and adventitious roots.

Below is a generalized diagram illustrating a potential signaling pathway if this compound acts as a synthetic auxin.

cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGR 5-Oxo-1-propyl- 2-pyrrolidineacetic Acid (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) PGR->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding to SCF Complex (not shown) Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Response Growth & Development Response ARG->Response Leads to

Caption: Postulated signaling pathway of this compound as a synthetic auxin.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a plant growth regulator. Researchers should adapt these protocols to their specific plant species and experimental objectives.

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

  • Materials:

    • This compound (solid)

    • Analytical balance

    • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

    • Sterile, deionized water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • In a chemical fume hood, dissolve the compound in a minimal amount of DMSO or ethanol. The choice of solvent may depend on the final application and potential phytotoxicity.

    • Once fully dissolved, transfer the solution to a volumetric flask.

    • Bring the solution to the final volume with sterile, deionized water.

    • Mix thoroughly using a magnetic stirrer until the solution is homogeneous.

    • Store the stock solution in a dark, cool place (e.g., 4°C) to prevent degradation.

  • Objective: To determine the effect of this compound on primary root growth.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

    • Murashige and Skoog (MS) medium including vitamins

    • Sucrose

    • Agar

    • Petri dishes (square)

    • This compound stock solution

    • Sterile water

    • Growth chamber

  • Procedure:

    • Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). A control with the solvent alone should also be included.

    • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Pipette the seeds in a line on the surface of the MS agar plates.

    • Seal the plates and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

    • After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).

    • Analyze the data to determine the dose-response effect of the compound on root elongation.

Start Start Prep_Plates Prepare MS Agar Plates with Varying Concentrations of Compound Start->Prep_Plates Sterilize_Seeds Surface Sterilize Arabidopsis Seeds Start->Sterilize_Seeds Plate_Seeds Plate Seeds on Prepared MS Plates Prep_Plates->Plate_Seeds Stratify Stratify Seeds at 4°C Sterilize_Seeds->Stratify Stratify->Plate_Seeds Incubate Incubate Vertically in Growth Chamber Plate_Seeds->Incubate Measure Measure Primary Root Length Incubate->Measure Analyze Analyze Data and Plot Dose-Response Curve Measure->Analyze End End Analyze->End

References

Application Notes & Protocols for Antimicrobial Susceptibility Testing of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on general methodologies for antimicrobial susceptibility testing and published data on related pyrrolidine compounds. As no specific data for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" derivatives were found, these guidelines should be considered a starting point and must be validated for the specific compounds under investigation.

Application Notes

Introduction to Pyrrolidine Derivatives as Antimicrobial Agents

The pyrrolidine ring is a core structure in many natural and synthetic compounds with a wide range of biological activities. Several studies have highlighted the potential of pyrrolidine derivatives as effective antibacterial agents, sparking interest in their development as novel therapeutics to combat rising antimicrobial resistance.[1] Research has shown that different derivatives of the pyrrolidine scaffold exhibit activity against both Gram-positive and Gram-negative bacteria.[2][3] For instance, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[4]

The antimicrobial effect of these compounds can be attributed to various mechanisms, including the disruption of the bacterial cell membrane or the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[5][6][7] Given the structural similarity of "this compound" to other bioactive pyrrolidines, its derivatives are viable candidates for antimicrobial screening.

Principle of Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility tests are performed to determine the concentration of a drug required to inhibit or kill a specific pathogen in vitro.[8] This information is crucial for guiding therapeutic choices and for the development of new antimicrobial agents. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Standardized methods for AST are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Key Considerations for Testing Novel Compounds

When testing novel compounds like "this compound" derivatives, several factors must be considered:

  • Solubility: The compound must be dissolved in a suitable solvent (e.g., DMSO, water, ethanol) that is non-toxic to the test organisms at the concentrations used. A solubility test should be performed prior to AST.

  • Stability: The stability of the compound in the test medium and under incubation conditions should be assessed.

  • Quality Control: The use of reference bacterial strains (e.g., ATCC strains) is essential to ensure the accuracy and reproducibility of the results.[12]

  • Interpretation: For novel compounds, there are no established clinical breakpoints.[13] Initial interpretation will be based on the obtained MIC values, which can be compared to those of known antibiotics.

Experimental Protocols

Broth Microdilution Method for MIC Determination (Based on CLSI/EUCAST Guidelines)

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[12][14][15]

2.1.1. Materials

  • "this compound" derivative (test compound)

  • Sterile 96-well U-shaped bottom microtiter plates[12][16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

2.1.2. Protocol

  • Preparation of Test Compound Stock Solution:

    • Dissolve the "this compound" derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a densitometer.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Wells 11 and 12 will serve as controls. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[9] Growth is typically observed as turbidity or a pellet at the bottom of the well. An inverted mirror can be used for easier visualization.[16]

Data Presentation

Quantitative data from AST should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical MIC Values of this compound Derivatives against Reference Bacterial Strains.

CompoundS. aureus ATCC 29213 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)P. aeruginosa ATCC 27853 (MIC, µg/mL)
Derivative A41664
Derivative B832>128
Derivative C2832
Ciprofloxacin0.50.251

Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Read MIC values Incubation->Read_MIC Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanism of Action

MoA_Pathway cluster_targets Potential Intracellular Targets cluster_effects Cellular Effects Compound Pyrrolidine Derivative Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Bacterial_Cell->DNA_Gyrase Protein_Synth Protein Synthesis Bacterial_Cell->Protein_Synth DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synth_Inhibition Inhibition of Protein Synthesis Protein_Synth->Protein_Synth_Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death Protein_Synth_Inhibition->Cell_Death

Caption: Potential Mechanisms of Action for Pyrrolidine Derivatives.

References

Application Notes and Protocols: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid as a reference standard in analytical chemistry. This document is intended to guide researchers, scientists, and professionals in drug development in the proper handling, preparation, and application of this standard for quantitative and qualitative analyses.

Introduction

This compound is a pyrrolidine derivative with the chemical formula C₉H₁₅NO₃.[1][2] It serves as a crucial reference standard in analytical chemistry, particularly for the quality control of products within the pharmaceutical and agricultural sectors.[1] A well-characterized reference standard is fundamental for the development, validation, and routine application of analytical methods designed to quantify this compound in various matrices.[1] Its unique structure, featuring a lactam ring with a propyl group and an acetic acid group, also makes it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling and use in analytical procedures.

PropertyValueSource
CAS Number 90609-03-3[2][3]
Molecular Formula C₉H₁₅NO₃[1][2]
Molecular Weight 185.22 g/mol [2]
Appearance Off-white SolidAlfa Chemistry
Canonical SMILES CCCN1C(CCC1=O)CC(=O)O[2]
Hydrogen Bond Donor Count 1[2]
Topological Polar Surface Area 57.6 Ų[2]

Application as a Reference Standard

The primary application of this compound as a reference standard is in the identification and quantification of the analyte in various samples. High-Performance Liquid Chromatography (HPLC) is a preferred method for this purpose, offering high resolution and sensitivity.[1] A gradient HPLC method utilizing a C18 reversed-phase column is often developed for effective separation.[1]

This reference standard is instrumental in the validation of analytical methods, where it is used to assess key parameters such as:[1]

  • Accuracy

  • Precision

  • Specificity

  • Linearity

  • Range

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

Experimental Protocols

The following are representative protocols for the use of this compound as a reference standard. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Materials:

  • This compound Reference Standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

G cluster_prep Preparation of Standard Solutions weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Bring to Volume sonicate->volume stock Stock Solution (1000 µg/mL) volume->stock dilute Serial Dilutions stock->dilute working Working Standards (1-100 µg/mL) dilute->working

Preparation of Standard Solutions Workflow
High-Performance Liquid Chromatography (HPLC) Method

This is a general-purpose HPLC method that can be adapted for the analysis of this compound.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Analytical Method Validation Workflow

The reference standard is central to the validation of the analytical method. The following diagram illustrates the typical workflow for method validation.

G cluster_validation Analytical Method Validation linearity Linearity & Range (Calibration Curve) validated_method Validated Analytical Method linearity->validated_method accuracy Accuracy (Spiked Samples) accuracy->validated_method precision Precision (Repeat Injections) precision->validated_method specificity Specificity (Interference Check) specificity->validated_method lod_loq LOD & LOQ (Signal-to-Noise) lod_loq->validated_method robustness Robustness (Varied Parameters) robustness->validated_method

Analytical Method Validation Workflow

Data Presentation

The following tables present example data that would be generated during the validation of an analytical method using the this compound reference standard.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25379,950
50758,500
1001,521,000
Correlation Coefficient (r²) > 0.999

Table 2: Example Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
109.8, 10.1, 9.999.31.5
5050.5, 49.7, 50.1100.10.8
8079.5, 80.2, 80.5100.10.6

Signaling Pathways and Biological Activity

Currently, there is a lack of foundational data on the molecular targets and cellular effects of this compound in humans. Therefore, a specific signaling pathway cannot be delineated. The compound is known to be used as a plant growth regulator, which implies interaction with biological pathways in plants, but these mechanisms are not well-documented in available literature.[1]

Derivatives of this compound have shown promise as antimicrobial agents against resistant strains of Staphylococcus aureus and Escherichia coli.[1]

Conclusion

This compound is a well-suited reference standard for the development and validation of analytical methods, particularly for HPLC-based assays. Its use ensures the accuracy, precision, and reliability of quantitative results in pharmaceutical and agricultural quality control. The provided protocols and data serve as a comprehensive guide for its application in a research and development setting.

References

Application Notes and Protocols: Experimental Design for Assessing the Bioactivity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the preliminary assessment of the bioactivity of the novel compound, "5-Oxo-1-propyl-2-pyrrolidineacetic Acid." Given the limited existing data on this specific molecule, the following protocols are based on established methodologies for evaluating potential nootropic, neuroprotective, and anti-inflammatory properties, activities often associated with pyrrolidine derivatives. The proposed workflow progresses from initial cytotoxicity screening to more specific cell-based and enzymatic assays, providing a robust foundation for characterizing the compound's pharmacological profile.

Initial Cytotoxicity Assessment

Prior to evaluating the specific bioactivities of "this compound," it is crucial to determine its potential for inducing cellular toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] This initial screening will establish a non-toxic concentration range of the compound for use in subsequent, more sensitive bioactivity assays.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of "this compound" on SH-SY5Y human neuroblastoma cells and RAW 264.7 murine macrophage cells.

Materials:

  • "this compound"

  • SH-SY5Y and RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y and RAW 264.7 cells into separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or sterile water) and create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plates for 24 hours.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)SH-SY5Y Cell Viability (%)RAW 264.7 Cell Viability (%)
Vehicle Control100 ± 4.5100 ± 5.2
0.198.7 ± 5.199.1 ± 4.8
199.2 ± 4.2101.3 ± 5.5
1097.5 ± 3.998.6 ± 4.1
10095.3 ± 4.896.2 ± 3.7
50070.1 ± 6.265.4 ± 7.1
100045.8 ± 5.540.9 ± 6.8

Data are presented as mean ± standard deviation (n=3). Concentrations for subsequent bioactivity assays should be selected from the non-toxic range (e.g., ≤ 100 µM).

start Start: Seed Cells (SH-SY5Y or RAW 264.7) prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound treat_cells Treat Cells with Compound (24-hour incubation) prepare_compound->treat_cells add_mtt Add MTT Reagent (4-hour incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End: Determine Non-Toxic Concentration calculate_viability->end

Figure 1: Workflow for the MTT Cytotoxicity Assay.

Assessment of Neuroprotective Activity

Neuroprotection is a critical therapeutic area, and many compounds are screened for their ability to protect neurons from various insults, such as oxidative stress.[2] Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and apoptosis in neuronal cell lines like SH-SY5Y.[4][5][6]

Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress

Objective: To evaluate the ability of "this compound" to protect SH-SY5Y cells from H₂O₂-induced cell death.

Materials:

  • "this compound" (at non-toxic concentrations)

  • SH-SY5Y cells

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as described in section 1.1)

  • 96-well microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of "this compound" (e.g., 1, 10, 100 µM) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 400 µM to all wells except the vehicle control.[6]

  • Incubate the plate for an additional 24 hours.

  • Assess cell viability using the MTT assay as described in section 1.1.

Data Presentation: Neuroprotective Effects of this compound
TreatmentCell Viability (%)
Vehicle Control100 ± 5.8
H₂O₂ (400 µM)52.3 ± 4.1
H₂O₂ + Compound (1 µM)60.7 ± 5.3
H₂O₂ + Compound (10 µM)75.2 ± 4.9
H₂O₂ + Compound (100 µM)88.9 ± 5.6

Data are presented as mean ± standard deviation (n=3). Increased cell viability in the presence of the compound suggests a neuroprotective effect.

cluster_stress Oxidative Stress cluster_protection Neuroprotection h2o2 H₂O₂ ros Increased ROS h2o2->ros apoptosis Apoptosis & Cell Death ros->apoptosis survival Increased Cell Survival compound 5-Oxo-1-propyl-2- pyrrolidineacetic Acid mechanism Potential Mechanism (e.g., ROS Scavenging, Anti-apoptotic Signaling) compound->mechanism mechanism->ros mechanism->apoptosis

Figure 2: Potential Neuroprotective Signaling Pathway.

Assessment of Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[7][8][9]

Experimental Protocol: Inhibition of Nitric Oxide Production

Objective: To determine if "this compound" can inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • "this compound" (at non-toxic concentrations)

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control for inflammation inhibition (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration, which is indicative of NO production, using a sodium nitrite standard curve.

Data Presentation: Inhibition of Nitric Oxide Production
TreatmentNitrite Concentration (µM)
Vehicle Control2.1 ± 0.5
LPS (1 µg/mL)45.8 ± 3.2
LPS + Compound (1 µM)40.3 ± 2.9
LPS + Compound (10 µM)28.7 ± 2.1
LPS + Compound (100 µM)15.4 ± 1.8

Data are presented as mean ± standard deviation (n=3). A dose-dependent decrease in nitrite concentration indicates anti-inflammatory activity.

lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway inos_expression iNOS Gene Expression nfkb_pathway->inos_expression no_production Nitric Oxide (NO) Production inos_expression->no_production inflammation Inflammation no_production->inflammation compound 5-Oxo-1-propyl-2- pyrrolidineacetic Acid compound->nfkb_pathway

Figure 3: Anti-Inflammatory Signaling Pathway.

Assessment of Nootropic Potential

Nootropics, or "smart drugs," are compounds that may enhance cognitive function. One of the key mechanisms of action for some nootropic agents is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Increased levels of acetylcholine in the brain are associated with improved memory and learning. Ellman's method is a common in vitro assay to screen for AChE activity.[11][12][13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine if "this compound" can inhibit the activity of acetylcholinesterase in vitro.

Materials:

  • "this compound"

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of various concentrations of the test compound. Include a vehicle control and a positive control inhibitor (e.g., donepezil).

  • Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes in kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of AChE inhibition relative to the vehicle control.

Data Presentation: Acetylcholinesterase Inhibition
Compound Concentration (µM)AChE Inhibition (%)
Vehicle Control0
15.2 ± 1.1
1015.8 ± 2.3
10042.5 ± 3.9
50078.1 ± 4.5

Data are presented as mean ± standard deviation (n=3). A dose-dependent increase in the percentage of inhibition suggests a nootropic potential via AChE inhibition.

start Start: Prepare Reagents add_buffer_compound Add Buffer and Test Compound to 96-well plate start->add_buffer_compound add_ache Add AChE Enzyme (15 min incubation) add_buffer_compound->add_ache add_dtnb Add DTNB add_ache->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci read_absorbance Kinetic Read at 412 nm (10 minutes) add_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition end End: Determine IC₅₀ calculate_inhibition->end

Figure 4: Workflow for the Acetylcholinesterase Inhibition Assay.

Conclusion and Future Directions

The experimental design outlined in this document provides a systematic and robust approach to the initial bioactivity screening of "this compound." The tiered approach, from general cytotoxicity to specific mechanistic assays, allows for a comprehensive preliminary characterization of its potential as a neuroprotective, anti-inflammatory, or nootropic agent. Positive results in these in vitro assays would warrant further investigation, including more complex cell-based models (e.g., primary neuronal cultures, co-culture systems), investigation of additional signaling pathways (e.g., cytokine profiling, western blotting for key signaling proteins), and eventual progression to in vivo models to assess efficacy and safety in a whole-organism context.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a compound's cytotoxic potential is a critical step in the drug discovery and development process, as well as in toxicological screening. 5-Oxo-1-propyl-2-pyrrolidineacetic acid is a pyrrolidine derivative, a class of compounds known to possess a wide range of biological activities. While some pyrrolidine derivatives have shown promise as therapeutic agents, others can exhibit toxic effects.[1][2] Therefore, a thorough evaluation of the cytotoxicity of this novel compound is essential to determine its safety profile and potential for further development.

These application notes provide a comprehensive guide to researchers for evaluating the cytotoxic effects of "this compound" using a panel of robust and well-established cell-based assays. The described protocols will enable the assessment of various cytotoxicity mechanisms, including loss of metabolic activity, compromised membrane integrity (necrosis), and induction of programmed cell death (apoptosis).

1. Recommended Cell Lines

The choice of cell line is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines representing different tissue types to assess both general cytotoxicity and potential organ-specific toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for hepatotoxicity studies as the liver is a primary site of drug metabolism.[3]

  • HEK293 (Human Embryonic Kidney): Useful for assessing nephrotoxicity.

  • A549 (Human Lung Carcinoma): A representative cell line for evaluating effects on pulmonary cells.[4]

  • Jurkat (Human T-cell Leukemia): A suspension cell line commonly used in apoptosis studies.[5]

2. Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound involves cell culture, treatment with the compound at various concentrations, and subsequent measurement of cell viability or death using specific assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Cell Line Selection (e.g., HepG2, HEK293) prep2 Cell Seeding in Multi-well Plates prep3 Preparation of 'this compound' Stock and Working Solutions treat Incubation of Cells with Varying Concentrations of Compound (e.g., 24, 48, 72 hours) prep3->treat assay1 Metabolic Activity Assay (e.g., MTT Assay) treat->assay1 Parallel Assays assay2 Membrane Integrity Assay (e.g., LDH Release Assay) treat->assay2 assay3 Apoptosis Assay (e.g., Caspase-3/7 Assay) treat->assay3 analysis Data Acquisition (Spectrophotometer, Fluorometer) assay1->analysis assay2->analysis assay3->analysis calc Calculation of % Viability and IC50 Values analysis->calc report Reporting and Interpretation calc->report

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • Selected cell line (e.g., HepG2)

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • "this compound"

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes, which is an indicator of necrosis.[7][8]

Materials:

  • Selected cell line

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • "this compound"

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)[9]

  • Lysis buffer (usually included in the kit)

  • Microplate reader (fluorescence or absorbance, depending on the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with the vehicle solution.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay.

    • Spontaneous LDH Release Control: Untreated cells.

  • Assay Procedure: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance according to the kit's instructions.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a measurable signal.

Materials:

  • Selected cell line

  • 96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)

  • Complete cell culture medium

  • "this compound"

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • Microplate reader (luminometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using the appropriate plate type.

  • Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the caspase assay reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium containing cells).

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using the appropriate microplate reader.

Data Analysis:

The signal (luminescence or fluorescence) is directly proportional to the amount of active caspase-3/7. Data can be presented as fold change in caspase activity relative to the untreated control.

Hypothetical Signaling Pathway for Apoptosis Induction

Should "this compound" induce apoptosis, it may do so through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates the key steps of the intrinsic apoptotic pathway.

G cluster_pro cluster_anti compound This compound (Hypothetical Stressor) bax Bax/Bak Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito casp9 Caspase-9 Activation (Initiator Caspase) cyto_c->casp9 casp37 Caspase-3/7 Activation (Effector Caspases) casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and receptor selectivity. 5-Oxo-1-propyl-2-pyrrolidineacetic acid, a derivative of pyroglutamic acid, represents a unique building block that can introduce conformational constraints and novel side-chain functionalities. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this custom amino acid. The methodologies described are based on the widely adopted Fmoc/tBu strategy.[1][2]

While the nitrogen in pyroglutamic acid is part of an amide and generally difficult to acylate, N-alkylation, as in this compound, modifies its chemical properties.[3] The protocols provided herein are adapted from standard procedures for challenging or non-standard amino acid incorporation.[1][4]

Synthesis of the Fmoc-Protected Building Block

Successful incorporation via SPPS first requires the synthesis of the Fmoc-protected this compound. A plausible synthetic route is outlined below, starting from commercially available L-pyroglutamic acid.

Caption: Plausible synthetic route for the required amino acid building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the manual solid-phase synthesis of a target peptide incorporating this compound (abbreviated as [Xaa]) on a 0.1 mmol scale using a Rink Amide resin.[5][6] Microwave-assisted synthesis may also be employed to improve efficiency.[5]

Materials and Reagents:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • Fmoc-5-Oxo-1-propyl-2-pyrrolidineacetic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether (cold)

Step 1: Resin Preparation and Swelling
  • Weigh 150-200 mg of Rink Amide resin (substitution ~0.5-0.7 mmol/g) for a 0.1 mmol synthesis scale and place it in a fritted reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin for 1-2 hours at room temperature to ensure complete swelling.[6]

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.[5]

Step 3: Amino Acid Coupling (Standard Amino Acids)
  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of HOBt (or Oxyma) in DMF.

  • Add 4 equivalents of DIC (0.4 mmol) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).[1] If the test is positive, continue agitation or perform a recoupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 4: Incorporation of this compound

Due to the potential for steric hindrance from the N-propyl group and the unique structure, a more robust coupling agent like HATU is recommended.

  • In a separate vial, dissolve 3 equivalents of Fmoc-5-Oxo-1-propyl-2-pyrrolidineacetic Acid (0.3 mmol) and 3 equivalents of HATU (0.3 mmol) in DMF.

  • Add 6 equivalents of DIPEA (0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated solution to the deprotected peptidyl-resin.

  • Agitate the mixture for 2-4 hours. Given the non-standard nature of this residue, extended coupling times may be necessary.

  • Note: The Kaiser test is not applicable for this step as it detects primary amines, and the N-terminus after this coupling will be a secondary amine. A chloranil test can be used as an alternative.

  • Upon completion, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Caption: General workflow for solid-phase peptide synthesis incorporating the custom residue.

Step 5: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 92.5% TFA, 2.5% Water, 2.5% TIS, and 2.5% EDT.

  • Add 5-10 mL of the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin, collecting the filtrate in a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Step 6: Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC.[8][9]

Data Presentation

The following tables present representative quantitative data that could be expected from a synthesis following this protocol.

Table 1: Synthesis Parameters and Yield

Parameter Value Notes
Resin Type Rink Amide MBHA For C-terminal amide peptides.
Initial Resin Loading 0.62 mmol/g Determined by UV spec of Fmoc release.
Synthesis Scale 0.1 mmol Based on initial resin weight and loading.
Crude Peptide Yield 85 mg This is a hypothetical value.
Theoretical Yield 115 mg Based on a hypothetical 10-mer peptide.

| Crude Yield (%) | ~74% | (Actual Yield / Theoretical Yield) * 100 |

Table 2: Peptide Purity and Characterization

Analysis Method Result Notes
Analytical RP-HPLC 91% Purity At 220 nm after purification.
LC-MS (Expected Mass) 1150.3 Da [M+H]⁺ for a hypothetical 10-mer.

| LC-MS (Observed Mass) | 1150.4 Da | Confirms identity of the target peptide. |

Conclusion

The successful solid-phase synthesis of peptides incorporating this compound is achievable through careful selection of coupling reagents and optimization of reaction times. The use of a potent coupling agent such as HATU is recommended for the sterically demanding custom residue. The protocols and data presented here provide a robust framework for researchers to explore the synthesis and application of these novel peptides in drug discovery and development.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid. Due to the limited availability of specific literature for this exact analyte, the following protocols are based on established methods for the closely related compound, pyroglutamic acid (5-oxo-proline), and its derivatives. These notes should serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a polar organic compound. Due to its low volatility, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is essential to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This document outlines a two-step derivatization process involving esterification followed by acylation, a common and effective strategy for compounds containing both carboxylic acid and amide functionalities.

Experimental Protocols

A successful GC-MS analysis of polar analytes like this compound hinges on meticulous sample preparation and derivatization.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for preparing samples for derivatization.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., dichloromethane, hexane, methanol, ethyl ether)[1]

  • Nitrogen gas supply[2]

  • Glass autosampler vials (1.5 mL) with inserts[1]

  • Centrifuge

Protocol:

  • Dissolve the sample in a suitable volatile organic solvent to an approximate concentration of 10 µg/mL.[1]

  • Ensure the sample is free of particles and precipitates by centrifuging if necessary.[1]

  • Transfer a minimum of 50 µL of the clear supernatant to a glass autosampler vial.[1]

  • If the sample is in a high-boiling-point solvent or an aqueous solution, it must be dried down and reconstituted in a GC-compatible solvent.[1][2]

  • To concentrate the sample, a stream of nitrogen gas can be gently blown over the surface of the liquid to evaporate the solvent. This process should be done at room temperature to avoid degradation of the analyte.[2]

  • The concentrated residue can then be reconstituted in a smaller volume of a suitable solvent for derivatization.[2]

Derivatization Protocol: Two-Step Esterification and Acylation

This two-step derivatization is a robust method for preparing pyroglutamic acid and related compounds for GC-MS analysis.[3][4][5]

Materials:

  • 2 M HCl in Methanol (CH₃OH)

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate

  • Heating block or water bath

  • Tightly sealed reaction vials

Protocol:

  • Esterification:

    • To the dried sample residue, add 200 µL of 2 M HCl in methanol.[4]

    • Tightly seal the vial and heat at 80°C for 60 minutes.[3][4][5] This step converts the carboxylic acid group to its methyl ester.

    • After heating, cool the sample to room temperature.

    • Evaporate the methanolic HCl under a gentle stream of nitrogen.

  • Acylation:

    • To the dried methyl ester derivative, add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).[3][4][5]

    • Tightly seal the vial and heat at 65°C for 30 minutes.[3][4][5] This step derivatizes any remaining active hydrogens.

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization will be necessary for the specific analyte and instrumentation used.

Parameter Suggested Setting
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)[1]
Injector Temperature250 - 280°C[6]
Column TypeNon-polar (e.g., DB-5) or highly polar (e.g., DB-Wax)[1]
Carrier GasHelium at a constant flow of 1.5 mL/min[7]
Oven Temperature ProgramInitial temperature of 100°C, followed by a ramp. An example program could be: hold at 100°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min. (Note: This is a starting point and must be optimized).
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI)[3][4][5]
Ion Source Temperature230°C[6]
Quadrupole Temperature150°C[6]
Mass Scan Range50 - 550 amu[6]

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following tables are templates for recording key analytical parameters.

Table 1: Chromatographic Data

Analyte Derivative Retention Time (min) Peak Area Concentration (µg/mL)
This compound DerivativeTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 2: Mass Spectrometric Data

Analyte Derivative Molecular Ion (m/z) Key Fragment Ions (m/z) Relative Abundance (%)
This compound DerivativeTo be determinedTo be determinedTo be determined
To be determinedTo be determined
To be determinedTo be determined

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Drying Drying (N2 Stream) Centrifugation->Drying Esterification Step 1: Esterification (2M HCl/Methanol, 80°C) Drying->Esterification Acylation Step 2: Acylation (PFPA, 65°C) Esterification->Acylation Injection GC Injection Acylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The protocols and parameters outlined in this document provide a solid foundation for developing a specific and sensitive GC-MS method for the analysis of this compound. It is crucial to emphasize that these are generalized procedures based on the analysis of a structurally similar compound. Therefore, method optimization and validation, including the determination of retention times, mass fragmentation patterns, linearity, and limits of detection and quantification for the specific analyte, are imperative for achieving accurate and reliable results in a research or drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Synthesis Overview

The synthesis of this compound can be approached through a multi-step process, typically starting from readily available precursors like L-glutamic acid. A common synthetic route involves the esterification of glutamic acid, followed by cyclization to form a pyroglutamate intermediate, which is then N-alkylated and finally hydrolyzed to yield the target compound.

Synthesis_Workflow A L-Glutamic Acid B Diethyl L-glutamate A->B Esterification (EtOH, H2SO4) C Diethyl 2-oxopyrrolidine-2,5-dicarboxylate B->C Cyclization (Base) D Diethyl 5-Oxo-1-propyl-2-pyrrolidine-2,5-dicarboxylate C->D N-Alkylation (Propyl bromide, Base) E This compound D->E Hydrolysis & Decarboxylation (Acid or Base)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: My N-alkylation of the pyroglutamate intermediate is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-alkylation step are a frequent challenge. Several factors can contribute to this issue.

Troubleshooting N-Alkylation:

Potential CauseRecommended Solution(s)Expected Outcome
Inefficient Deprotonation Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure anhydrous conditions as the presence of water will consume the base.More complete formation of the lactam anion, leading to a higher yield.
Side Reactions (O-alkylation) O-alkylation can compete with the desired N-alkylation. Using a less polar, aprotic solvent like THF or toluene can favor N-alkylation.[1]Increased selectivity for the N-alkylated product.
Decomposition of Solvent High temperatures with solvents like DMF can lead to decomposition and side reactions.[2] Consider using a more stable solvent like DMSO or acetonitrile if high temperatures are required.Reduced formation of impurities and improved yield.
Poor Reactivity of Alkylating Agent Propyl bromide is a suitable alkylating agent. Ensure its purity and use a slight excess (1.1-1.5 equivalents). Adding a catalytic amount of potassium iodide (KI) can enhance the reaction rate with alkyl bromides.Faster and more complete conversion to the desired product.

Q2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.

Potential Impurities in N-Alkylation:

  • Unreacted Starting Material: The pyroglutamate intermediate.

  • O-alkylated Product: The isomeric product where the propyl group has attached to the oxygen of the carbonyl group.

  • Dialkylated Product: Although less common with secondary amines, over-alkylation can sometimes occur.

  • Products from Solvent Decomposition: If using a solvent like DMF at high temperatures, impurities from its breakdown may be present.[2]

To identify these, you can run co-spot TLCs with your starting material. Purification via column chromatography is typically required to separate the desired N-alkylated product from these impurities.

Q3: The final hydrolysis step to obtain the carboxylic acid is not going to completion. How can I drive the reaction forward?

A3: Incomplete hydrolysis is a common issue. The choice of hydrolytic conditions is critical.

Optimizing the Hydrolysis Step:

Hydrolysis MethodRecommended ConditionsConsiderations
Acidic Hydrolysis Refluxing with a strong acid like 6M HCl.This method is often effective for complete hydrolysis and decarboxylation. The reaction progress should be monitored by TLC.
Basic Hydrolysis Using a base like lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup.This can be a milder alternative to strong acid reflux and may prevent degradation of sensitive functional groups. A Chinese patent suggests a yield of 86.4% for a similar hydrolysis using potassium hydroxide in methanol/water.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The purification of the final carboxylic acid product can be challenging due to its polarity.

Purification Techniques:

  • Crystallization: This is the preferred method for obtaining a high-purity final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or diethyl ether) is a good starting point.

  • Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane, will likely be required to elute the carboxylic acid.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer and extract the purified product back into an organic solvent.

Detailed Experimental Protocols

The following protocols are based on general procedures for analogous syntheses and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of Diethyl L-glutamate

This procedure is based on a standard Fischer esterification.

Workflow Diagram:

Step1_Workflow A Suspend L-Glutamic Acid in Ethanol B Add Concentrated H2SO4 (Catalyst) A->B C Reflux Reaction Mixture B->C D Neutralize with NaHCO3 C->D E Extract with Ethyl Acetate D->E F Purify by Distillation E->F

Caption: Experimental workflow for the esterification of L-glutamic acid.

Methodology:

  • Suspend L-glutamic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diethyl L-glutamate can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-oxopyrrolidine-2,5-dicarboxylate (Cyclization)

This step involves the base-catalyzed intramolecular cyclization of diethyl L-glutamate.

Methodology:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl L-glutamate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization.

Step 3: N-Alkylation of Diethyl 2-oxopyrrolidine-2,5-dicarboxylate

This step introduces the propyl group onto the nitrogen of the pyrrolidinone ring.

Workflow Diagram:

Step3_Workflow A Dissolve Pyroglutamate Ester in Anhydrous Solvent B Add Base (e.g., NaH) A->B C Add Propyl Bromide B->C D Monitor Reaction by TLC C->D E Quench Reaction D->E F Extract and Purify E->F

Caption: Experimental workflow for the N-alkylation of the pyroglutamate intermediate.

Methodology:

  • Dissolve diethyl 2-oxopyrrolidine-2,5-dicarboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere.

  • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add propyl bromide (1.2 eq) dropwise and allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis and Decarboxylation to this compound

The final step involves the hydrolysis of the ester groups and decarboxylation to yield the target acid.

Methodology:

  • Dissolve the purified diethyl 5-oxo-1-propyl-2-pyrrolidine-2,5-dicarboxylate in a suitable solvent (e.g., ethanol or dioxane).

  • Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • If using a base, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the final product by crystallization. A Chinese patent suggests a yield of 86.4% for a similar hydrolysis step.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and the specific requirements of their project. Careful monitoring of each reaction step by techniques such as TLC or LC-MS is crucial for optimizing reaction conditions and maximizing the yield of the final product.

References

Overcoming solubility issues of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Oxo-1-propyl-2-pyrrolidineacetic Acid in aqueous solutions.

Troubleshooting Guide

Issue: Compound precipitates out of aqueous buffer during or after dissolution.

Possible Cause 1: Low Intrinsic Aqueous Solubility

  • Solution: The inherent chemical structure of this compound may lead to poor solubility in neutral aqueous solutions. The N-propyl group contributes to its lipophilicity.

    • Recommendation 1: pH Adjustment. The presence of a carboxylic acid group suggests that the solubility of this compound is pH-dependent.[1][2][3] At a pH below its pKa, the carboxylic acid will be protonated and less soluble. By increasing the pH of the solution to above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[1][2]

    • Recommendation 2: Co-solvents. The use of water-miscible organic solvents, or co-solvents, can increase the solubility of non-polar compounds. Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Recommendation 3: Surfactants. Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic parts of the compound. Common laboratory surfactants include Tween 80 and sodium lauryl sulfate.

Possible Cause 2: Incorrect pH of the Buffer

  • Solution: As a carboxylic acid-containing compound, this compound will have significantly lower solubility in acidic conditions compared to neutral or basic conditions.

    • Recommendation 1: Verify Buffer pH. Always measure the pH of your final solution after the addition of the compound, as the compound itself is acidic and can lower the pH of unbuffered or weakly buffered solutions.

    • Recommendation 2: Use a Suitable Buffer. Select a buffer with a pKa that is close to the desired final pH of your solution to ensure adequate buffering capacity.

Possible Cause 3: Common Ion Effect

  • Solution: If you are attempting to dissolve a salt form of this compound, the presence of a common ion in the buffer can reduce its solubility.

    • Recommendation: If using a salt form (e.g., sodium salt), avoid buffers that contain the same counter-ion at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The available physicochemical properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC9H15NO3[4][5]
Molecular Weight185.22 g/mol [4][5]
Topological Polar Surface Area57.6 Ų[4]
Hydrogen Bond Donor Count1[4]

Q2: What is the expected pKa of this compound?

Q3: How can I experimentally determine the aqueous solubility of this compound?

A3: The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8] A detailed protocol is provided in the "Experimental Protocols" section of this document.

Q4: Are there any known signaling pathways associated with this compound?

A4: Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. However, derivatives of 5-oxopyrrolidine have been investigated for various biological activities.[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer of a specific pH.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[7]

  • After incubation, allow the vial to stand undisturbed for a short period to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Clarify the supernatant by either centrifugation at a high speed (e.g., 10,000 x g for 10 minutes) or by filtering through a 0.22 µm syringe filter to remove any undissolved solid.[6] This step is critical to avoid overestimation of solubility.

  • Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.[6][7]

  • Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general starting point for developing an HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is a good starting point.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for compounds of this nature.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The detection wavelength should be set to the absorbance maximum of the compound, which can be determined by running a UV-Vis scan.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase or the same buffer used for the solubility experiment.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the clarified supernatant from the solubility experiment.

  • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Buffer B Shake at Constant Temperature (24-48h) A->B Incubate C Centrifuge or Filter Supernatant B->C Clarify D Quantify Concentration (HPLC/UV-Vis) C->D Analyze E Determine Solubility D->E Calculate

Caption: Experimental workflow for determining aqueous solubility.

Solubility_Enhancement_Decision_Tree Start Initial Dissolution Attempt Fails pH_Check Is the compound a weak acid or base? Start->pH_Check Adjust_pH Adjust pH of the solution pH_Check->Adjust_pH Yes Co_Solvent Try adding a co-solvent pH_Check->Co_Solvent No Adjust_pH->Co_Solvent Still Insoluble Surfactant Consider using a surfactant Co_Solvent->Surfactant Still Insoluble Other_Methods Explore other methods: - Complexation - Solid Dispersions Surfactant->Other_Methods Still Insoluble

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimizing HPLC Separation of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid."

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate HPLC column and mobile phase. Key properties are summarized in the table below. The molecule is a polar, acidic compound due to the presence of a carboxylic acid group.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for HPLC
Molecular Formula C9H15NO3[1][3]Provides the elemental composition.
Molecular Weight 185.22 g/mol [1][3]Influences diffusion and mass transfer characteristics.
Topological Polar Surface Area (TPSA) 57.6 Ų[1]Indicates the compound is polar, suggesting it may have low retention on traditional C18 columns.
Hydrogen Bond Donor Count 1[1]The carboxylic acid group can donate a hydrogen bond, influencing interactions with the stationary and mobile phases.
Predicted pKa ~4-5As a carboxylic acid, its charge state is pH-dependent. For reversed-phase HPLC, keeping the mobile phase pH at least one unit below the pKa (i.e., pH < 3) will ensure the compound is in its neutral, more retained form.[4][5]

Q2: Which HPLC column should I choose as a starting point for separating this compound?

A2: Given the polar and acidic nature of the analyte, a standard C18 column may not provide adequate retention. A more suitable starting point would be a column designed for the retention of polar compounds. Below is a comparison of recommended column chemistries.

Table 2: Recommended HPLC Columns for this compound Separation

Column ChemistryPrinciple of SeparationAdvantagesPotential Challenges
Polar-Embedded C18 Reversed-phase with a polar group embedded in the alkyl chain.Good retention for polar compounds even in highly aqueous mobile phases; resistant to phase collapse.[6]May have different selectivity compared to standard C18.
Phenyl-Hexyl Reversed-phase with pi-pi interaction capabilities.Offers alternative selectivity, especially for compounds with ring structures. Can be used with 100% aqueous mobile phases.[5]May provide less retention than C18 for some compounds.
C8 Reversed-phase with shorter alkyl chains than C18.Less hydrophobic than C18, which can be advantageous for polar compounds.[4]May still exhibit low retention for highly polar analytes.
Hydrophilic Interaction Chromatography (HILIC) Partitioning of the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high concentration of organic solvent.Excellent retention for very polar compounds that are not retained in reversed-phase.[7]Requires careful control of mobile phase water content; can have longer equilibration times.

Q3: What are the recommended initial mobile phase conditions?

A3: The choice of mobile phase is critical for achieving good separation. For reversed-phase chromatography, it is recommended to use an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing retention.[4][5]

Table 3: Recommended Starting Mobile Phase Conditions

ParameterReversed-Phase (Polar-Embedded C18, Phenyl-Hexyl, C8)HILIC
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)10 mM Ammonium Acetate in 90:10 Acetonitrile/Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient Start with 5-10% B, hold for 2-3 minutes, then increase to 95% B over 10-15 minutes.Isocratic with 90-95% Acetonitrile. Adjust water content for retention.
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm ID column0.8 - 1.2 mL/min for a 4.6 mm ID column
Column Temperature 30 - 40 °C30 - 40 °C
Detection UV at 200-210 nm (due to the lactam chromophore)UV at 200-210 nm

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound.

Problem: Poor or No Retention

  • Possible Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is above the pKa of the analyte, the compound will be in its ionized (deprotonated) form, which is less retained on a reversed-phase column.

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid to ensure the analyte is in its neutral form.[4]

  • Possible Cause 2: Mobile Phase is too "Strong" (High Organic Content). A high percentage of organic solvent in the mobile phase will cause the polar analyte to elute quickly.

    • Solution: Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient or isocratic method.

  • Possible Cause 3: Column Choice. A standard C18 column may not be suitable for this polar compound.

    • Solution: Switch to a more polar-retentive column such as a Polar-Embedded C18, Phenyl-Hexyl, or consider HILIC.[6][7]

Problem: Peak Tailing

  • Possible Cause 1: Secondary Interactions with Column Silanols. Residual silanol groups on the silica backbone of the stationary phase can interact with the polar analyte, causing peak tailing.

    • Solution: Use a well-endcapped column. Adding a small amount of a competing base, like triethylamine (in non-MS applications), to the mobile phase can also help.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Problem: Inconsistent Retention Times

  • Possible Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions between injections, especially with HILIC columns.

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.[8]

  • Possible Cause 2: Mobile Phase pH Fluctuation. Small changes in the mobile phase pH can significantly impact the retention of an ionizable compound.

    • Solution: Ensure the mobile phase is well-buffered and prepared fresh daily.

  • Possible Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Reversed-Phase)

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid (or phosphoric acid) to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution by sonication for 15-20 minutes or by vacuum filtration.

  • Organic Phase (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile or methanol into a separate clean glass bottle.

    • Degas the solvent as described above.

  • System Setup:

    • Place the respective solvent lines into the appropriate mobile phase bottles.

    • Purge the pump lines to remove any air bubbles and to ensure the new mobile phase has filled the system.

Visualizations

HPLC_Column_Selection_Workflow start Start: Separate this compound use_c18 Use standard C18 column start->use_c18 check_retention Is retention on C18 adequate? increase_aqueous Increase aqueous content in mobile phase check_retention->increase_aqueous No end Optimized Separation check_retention->end Yes use_c18->check_retention check_again Still poor retention? increase_aqueous->check_again polar_embedded Try Polar-Embedded C18 or Phenyl-Hexyl check_again->polar_embedded Yes consider_hilic Consider HILIC for very high polarity check_again->consider_hilic Yes, very poor check_again->end No polar_embedded->end consider_hilic->end

Caption: Workflow for HPLC column selection.

HPLC_Troubleshooting_Tree start Problem with Chromatogram poor_retention Poor Retention start->poor_retention peak_tailing Peak Tailing start->peak_tailing bad_shape Broad Peaks start->bad_shape solution1 Lower mobile phase pH to <3 poor_retention->solution1 solution2 Decrease initial % organic poor_retention->solution2 solution3 Use polar-retentive column poor_retention->solution3 solution4 Use end-capped column peak_tailing->solution4 solution5 Reduce sample concentration peak_tailing->solution5 solution6 Dissolve sample in mobile phase peak_tailing->solution6 solution7 Check for leaks bad_shape->solution7 solution8 Reduce extra-column volume bad_shape->solution8

Caption: Troubleshooting decision tree for common HPLC issues.

Analyte_Ionization_vs_pH cluster_low_ph Mobile Phase pH < pKa (e.g., pH 2.5) cluster_high_ph Mobile Phase pH > pKa (e.g., pH 7.0) low_ph_state Analyte is Neutral (R-COOH) low_ph_retention High Retention on C18 low_ph_state->low_ph_retention More hydrophobic high_ph_state Analyte is Ionized (R-COO⁻) high_ph_retention Low Retention on C18 high_ph_state->high_ph_retention More hydrophilic

Caption: Effect of mobile phase pH on analyte state and retention.

References

"5-Oxo-1-propyl-2-pyrrolidineacetic Acid" stability studies and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

This technical support center provides guidance on the stability studies and potential degradation products of this compound. The information is based on established principles of pharmaceutical stability testing for pyrrolidone-containing molecules and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability studies on this compound?

A1: The primary objectives are to:

  • Identify potential degradation products and establish the degradation pathways of the molecule.[1]

  • Develop and validate a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[2][3]

  • Determine the shelf-life and appropriate storage conditions for the drug substance and its formulated products.[1]

  • Provide critical data for regulatory submissions to agencies like the FDA.[1][3]

Q2: What are the likely degradation pathways for a compound like this compound?

A2: Based on its chemical structure, which features a lactam (cyclic amide) ring, the most probable degradation pathway is hydrolysis.

  • Acidic and Basic Hydrolysis: The lactam ring is susceptible to opening under both acidic and basic conditions, which would lead to the formation of an amino acid derivative. Pyrrolidinone derivatives are often particularly unstable in alkaline environments.[4]

  • Oxidation: The molecule's sensitivity to oxidizing agents may vary, but this is a common degradation route for many pharmaceuticals.[4][5]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation, a property seen in other pyrrolo derivatives.[4]

Q3: What are the standard conditions for a forced degradation study according to ICH guidelines?

A3: Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation.[5][6] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Pyrrolidinone structures can be very sensitive to bases.[4][7]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 80°C.[7]

  • Photostability: Exposure to a combination of visible and UV light with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[6]

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[2] The key is to achieve chromatographic separation between the parent compound and all potential degradation products generated during forced degradation studies.[2]

Troubleshooting Guide

Problem: I don't see any degradation of my compound under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of the exposure. For thermal degradation, consider if the compound is highly stable or if the melting point is very high.[6] For hydrolysis, if the compound has low aqueous solubility, consider using a co-solvent like acetonitrile or methanol, ensuring the co-solvent itself does not cause degradation.[2][7]

Problem: My compound degrades almost completely as soon as I apply the stress condition.

  • Possible Cause: The conditions are too harsh. This is common for compounds labile to hydrolysis, especially in basic media.[4]

  • Solution: Reduce the stress level. Use a lower temperature, a more dilute acid/base, or a shorter exposure time. The goal is to achieve partial degradation (5-20%) to properly observe the degradation products.[5][6]

Problem: I am seeing poor peak shape or resolution in my HPLC chromatogram.

  • Possible Cause: The sample diluent may be incompatible with the mobile phase, or the chromatographic method is not optimized.

  • Solution: Ensure the sample diluent has a similar or weaker elution strength than the initial mobile phase. If using a high concentration of an organic solvent like DMSO to dissolve the compound, dilute the sample further with the mobile phase before injection.[2] To improve resolution, adjust the mobile phase pH, gradient slope, or try a different column chemistry.[3]

Problem: The mass balance in my stability study is below 95%.

  • Possible Cause: Not all degradation products are being detected.

  • Solution: Some degradants may not have a chromophore and are thus invisible to a UV detector. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to search for non-UV active products.[3] It's also possible that a degradant is not eluting from the column or is volatile.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. Also, heat a solution of the compound at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.[6]

  • Sample Preparation for Analysis: Before HPLC injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL using the mobile phase.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDurationTemperature% Assay of Parent% DegradationNo. of Degradants
1 M HCl24 hours60°C88.511.52
0.1 M NaOH4 hoursRoom Temp82.117.91
3% H₂O₂24 hoursRoom Temp94.25.81
Thermal (Solid)7 days80°C99.10.90
PhotolyticICH Q1BAmbient96.73.32

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Neutralize->HPLC Report Identify Degradants & Assess Mass Balance HPLC->Report

Caption: Workflow for a forced degradation study.

Degradation_Pathway Parent This compound (Lactam Ring Intact) Condition H+ / OH- (Hydrolysis) Parent->Condition Product 4-Amino-4-(carboxymethyl)heptanoic acid (Lactam Ring Opened) Condition->Product

Caption: Potential hydrolytic degradation pathway.

References

Troubleshooting poor resolution in the chromatogram of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering poor resolution in the chromatogram of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid". The following frequently asked questions (FAQs) and troubleshooting guides will help you address common issues and optimize your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A typical starting point for the analysis of this compound is reversed-phase HPLC.[1] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[1] To ensure good peak shape for this acidic compound, the aqueous portion of the mobile phase should be acidified, for instance with 0.1% formic acid.[1] A gradient elution is often preferred to achieve effective separation.[1]

Q2: Why is the pH of the mobile phase so critical for the analysis of this compound?

This compound is an acidic compound. The pH of the mobile phase dictates the ionization state of the analyte.[2][3] At a pH close to its pKa, the compound will exist in both ionized and non-ionized forms, which can lead to poor peak shape, including broadening and splitting.[3] To achieve sharp, well-defined peaks and consistent retention times, it is crucial to control the mobile phase pH. For acidic analytes, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the analyte's pKa to keep it in its non-ionized form.[2]

Q3: My peak for this compound is tailing. What are the common causes?

Peak tailing for acidic compounds is often caused by unwanted interactions between the analyte and the stationary phase. Ionized silanol groups on the surface of the silica-based packing material can interact with the analyte, causing the peak to tail. To mitigate this, ensure your mobile phase is sufficiently acidic to suppress the ionization of both the analyte and the silanol groups. Increasing the ionic strength of the buffer or using a column with end-capping can also help.

Q4: I am observing split peaks. What could be the reason?

Split peaks can arise from several issues. One common cause is the injection solvent being too different from the mobile phase, causing poor sample focusing at the head of the column.[4] It is always best to dissolve the sample in the initial mobile phase if possible. Other potential causes include a partially clogged frit or a void in the column packing.

Troubleshooting Guide for Poor Resolution

Poor resolution in your chromatogram can manifest as overlapping peaks, broad peaks, or asymmetrical peaks. The following sections provide a systematic approach to troubleshooting these issues.

Initial Assessment and Key Parameters

The resolution between two peaks is governed by three main factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . To improve resolution, one or more of these factors must be optimized.

ParameterDefinitionHow to Improve
Efficiency (N) A measure of the column's ability to produce narrow peaks. It is related to the number of theoretical plates.Use a longer column, a column with smaller particle size, or optimize the flow rate.
Selectivity (α) The ability of the chromatographic system to "discriminate" between two analytes. It is the ratio of the retention factors.Change the mobile phase composition (e.g., organic solvent type, pH), change the stationary phase (column chemistry), or adjust the temperature.
Retention Factor (k') A measure of how long an analyte is retained on the column.Adjust the strength of the mobile phase (e.g., the percentage of organic solvent).
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution.

G cluster_troubleshooting Troubleshooting Steps start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Splitting?) start->check_peak_shape check_retention Evaluate Retention Time (Too early, too late?) check_peak_shape->check_retention optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) check_retention->optimize_mobile_phase optimize_column Optimize Column Parameters (Length, Particle Size) optimize_mobile_phase->optimize_column optimize_flow_rate Optimize Flow Rate optimize_column->optimize_flow_rate good_resolution Resolution Acceptable optimize_flow_rate->good_resolution

Troubleshooting workflow for poor resolution.
Specific Problems and Solutions

ProblemPotential CauseRecommended Action
Broad Peaks - Sub-optimal flow rate.- High extra-column volume.- Column contamination or degradation.- Optimize the flow rate.- Use shorter tubing with a smaller internal diameter.- Flush the column or replace it if necessary.
Peak Tailing - Mobile phase pH is too high, causing analyte and silanol ionization.- Secondary interactions with the stationary phase.- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid).- Use a well-end-capped column.- Increase the buffer concentration.
Peak Fronting - Sample overload.- Sample solvent is stronger than the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.
Poor Selectivity (Overlapping Peaks) - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Adjust the organic solvent-to-water ratio.- Change the organic solvent (e.g., from acetonitrile to methanol).- Modify the mobile phase pH.- Try a column with a different stationary phase chemistry.

Experimental Protocols

Example HPLC Method for this compound

This protocol provides a starting point for method development.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Mobile Phase pH Adjustment Protocol
  • Prepare the aqueous component of the mobile phase (e.g., water with buffer salts if required).

  • Place a calibrated pH electrode in the solution.

  • While stirring, add a dilute acid (e.g., formic acid, phosphoric acid) or base dropwise until the desired pH is reached.

  • Ensure the pH is stable before proceeding.

  • Filter the mobile phase through a 0.45 µm filter before use.

Signaling Pathways and Logical Relationships

The interplay between mobile phase pH and the ionization state of an acidic analyte is a critical relationship to understand for successful chromatography.

G cluster_ph_effect Effect of Mobile Phase pH on an Acidic Analyte cluster_chromatographic_behavior Resulting Chromatographic Behavior High pH\n(> pKa + 2) High pH (> pKa + 2) Ionized Analyte\n(Anionic) Ionized Analyte (Anionic) High pH\n(> pKa + 2)->Ionized Analyte\n(Anionic) Poor Retention\nPeak Tailing Poor Retention Peak Tailing Ionized Analyte\n(Anionic)->Poor Retention\nPeak Tailing Low pH\n(< pKa - 2) Low pH (< pKa - 2) Non-ionized Analyte\n(Neutral) Non-ionized Analyte (Neutral) Low pH\n(< pKa - 2)->Non-ionized Analyte\n(Neutral) Good Retention\nSharp Peaks Good Retention Sharp Peaks Non-ionized Analyte\n(Neutral)->Good Retention\nSharp Peaks

Relationship between mobile phase pH and analyte behavior.

References

Technical Support Center: Mitigating Phytotoxicity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" is a compound with limited publicly available data regarding its specific effects on plants. The following guidance is based on established principles of plant stress physiology and general methodologies for assessing and mitigating chemical-induced phytotoxicity. Researchers should adapt these principles to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential phytotoxic mechanisms?

A: this compound belongs to the pyrrolidine class of organic compounds.[1][2] The pyrrolidine ring is a core structure in various biologically active molecules, including some natural alkaloids and synthetic compounds like herbicides.[3][4] While specific data on this compound is scarce, phytotoxicity from novel chemical compounds often stems from:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[5]

  • Hormonal Imbalance: Interference with plant hormone signaling pathways (e.g., auxins, cytokinins) that regulate growth and development.[6][7]

  • Metabolic Disruption: Inhibition of essential enzymes or metabolic pathways, such as photosynthesis.[8]

  • Cellular Damage: Disruption of cell membrane integrity or other vital cellular structures.[7]

Q2: What are the common symptoms of phytotoxicity to watch for in my plants?

A: Phytotoxicity symptoms can manifest in various ways depending on the plant species, compound concentration, and environmental conditions.[9] Common symptoms include:

  • Visual Damage: Chlorosis (yellowing of leaves), necrosis (tissue death, browning), leaf burn, and spotting.[9][10]

  • Growth Inhibition: Stunted growth of shoots and/or roots, reduced biomass accumulation.[10]

  • Morphological Deformities: Leaf curling, cupping, twisting, or other abnormal growth patterns.[9]

  • Germination Issues: Reduced seed germination rates or poor seedling establishment.[11]

Q3: How can I determine a suitable concentration of this compound for my experiments while minimizing phytotoxicity?

A: A dose-response study is crucial to identify the optimal concentration range. This involves treating plants with a gradient of concentrations of the compound to determine the threshold for phytotoxic effects and the EC50 (half-maximal effective concentration) for any desired biological activity.[12] This systematic approach allows you to find a balance between efficacy and plant health.

Q4: What general strategies can I employ to mitigate the phytotoxicity of this compound?

A: Several strategies can be tested to reduce unintended damage to plants:

  • Co-application with Plant Growth Regulators: Hormones like auxins or brassinosteroids can sometimes counteract stress responses.[6][7]

  • Use of Antioxidants or Protectants: Applying antioxidants (e.g., ascorbic acid, glutathione) or chemical safeners may help quench ROS and protect cells from oxidative damage.[7]

  • Optimizing Application Method: The method of application (e.g., foliar spray, root drench, seed treatment) can significantly influence uptake and toxicity.[9] Experiment with different methods to find the least damaging approach.

  • Modifying Formulation: The solvents, surfactants, or adjuvants used to dissolve and apply the compound can themselves be phytotoxic.[9] Always include a "vehicle" or "solvent" control in your experiments to isolate the effect of the active compound.

Q5: What signaling pathways are typically involved when a plant responds to chemical stress?

A: Plants have complex signaling networks to respond to chemical stressors.[13] Key pathways often involve:

  • Calcium Signaling: An initial, rapid response to stress is often a change in cytosolic calcium (Ca2+) concentrations, which acts as a second messenger.[6][14]

  • Reactive Oxygen Species (ROS) Signaling: ROS, while damaging at high levels, also function as signaling molecules that can trigger defense gene expression.[14]

  • Hormone Signaling: Stress triggers changes in the levels and signaling of key hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonates (JA), which orchestrate downstream responses.[6][15][16]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: These are crucial signaling cascades that transduce stress signals from the cell surface to the nucleus to regulate gene expression.[16]

Troubleshooting Guides

Problem: Severe chlorosis and stunting observed within days of application.

Possible Cause Troubleshooting Step
Concentration Too High The applied concentration likely exceeds the plant's tolerance threshold.
Solution: Conduct a detailed dose-response experiment starting from a much lower concentration (e.g., 10-100 fold lower) to identify the maximum non-phytotoxic dose. (See Protocol 1).
Solvent/Adjuvant Toxicity The vehicle used to dissolve or apply the compound may be causing the damage. Emulsifiers and other adjuvants can be phytotoxic.[9]
Solution: Always include a "vehicle control" (all components of the application solution except this compound) to differentiate solvent effects from compound effects.
Environmental Stressors High light, high temperature, or drought stress can exacerbate chemical-induced phytotoxicity.[9]
Solution: Ensure plants are grown under optimal and stable environmental conditions before and after treatment. Avoid applying chemicals to water-stressed plants.

Problem: Inconsistent results and high variability between replicates.

Possible Cause Troubleshooting Step
Uneven Application Inconsistent application (e.g., uneven spray coverage, variable soil drench volume) leads to different doses per plant.
Solution: Standardize the application protocol. For spraying, ensure a consistent volume and pressure. For soil application, apply a precise volume of solution to each pot.
Variable Plant Material Differences in plant age, size, or developmental stage can lead to varied responses.
Solution: Use highly uniform plant material for experiments. Select plants of the same age and size, and randomize their placement in the experimental setup.

Quantitative Data Summary

As specific data for "this compound" is unavailable, the following tables provide templates based on hypothetical dose-response and mitigation experiments. Researchers should generate their own data following similar structures.

Table 1: Hypothetical Dose-Response of Arabidopsis thaliana to this compound

Concentration (µM)Root Length (% of Control)Fresh Weight (% of Control)Chlorophyll Content (mg/g FW)
0 (Control)100%100%2.1 ± 0.2
195%98%2.0 ± 0.3
1075%80%1.5 ± 0.4
5040%55%0.9 ± 0.3
10015%25%0.4 ± 0.2

Table 2: Hypothetical Mitigation of Phytotoxicity (50 µM Compound) by Salicylic Acid (SA)

TreatmentRoot Length (% of Control)Fresh Weight (% of Control)Superoxide Dismutase (SOD) Activity (U/mg protein)
Control100%100%50 ± 5
50 µM Compound40%55%150 ± 15
50 µM Compound + 100 µM SA65%75%110 ± 12
100 µM SA alone98%102%60 ± 7

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assay

  • Plant Material: Grow a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish) in a controlled environment (e.g., growth chamber or greenhouse) to a uniform developmental stage (e.g., 2-3 true leaves).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Create a dilution series to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in your final application medium (e.g., hydroponic solution, water for spraying). Ensure the final solvent concentration is constant across all treatments, including the control.

  • Application: Apply a consistent volume of each test solution to a set of replicate plants (n ≥ 5). Include a control (no compound) and a vehicle control (solvent only).

  • Incubation: Return plants to the controlled environment and grow for a defined period (e.g., 7-14 days).

  • Data Collection: Measure key phytotoxicity endpoints:

    • Morphological: Record visual symptoms (chlorosis, necrosis).

    • Growth: Measure root length, shoot height, and fresh/dry biomass.

    • Physiological: Quantify total chlorophyll content.

  • Analysis: Calculate the average and standard deviation for each parameter at each concentration. Plot the data to visualize the dose-response relationship and determine the EC50 value for growth inhibition.

Visualizations

Compound Chemical Stressor (this compound) Membrane Plasma Membrane Receptors/Channels Compound->Membrane Perception ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Ca2 ↑ Cytosolic Ca²⁺ Membrane->Ca2 MAPK MAP Kinase Cascade ROS->MAPK Ca2->MAPK Hormones Hormone Signaling (ABA, SA, JA) MAPK->Hormones TF Stress-Responsive Transcription Factors MAPK->TF Hormones->TF Genes Stress Gene Expression TF->Genes Response Cellular Response: - Defense Proteins - Antioxidant Enzymes - Growth Inhibition Genes->Response

Caption: Generalized plant stress signaling pathway.

start Start: Observe Phytotoxicity q1 Is a vehicle control included? start->q1 p1 Action: Add a vehicle control to isolate compound effect. q1->p1 No q2 Is damage still present compared to vehicle control? q1->q2 Yes a1_yes Yes a1_no No p1->q1 p2 Action: Perform a dose-response study to find a non-toxic concentration. q2->p2 Yes end End: Optimized Protocol q2->end No a2_yes Yes a2_no No (Problem is solvent) p3 Action: Test mitigation strategies (e.g., antioxidants, hormones). p2->p3 p3->end

Caption: Troubleshooting workflow for phytotoxicity.

References

Purification strategies for crude "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" product

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude "5-Oxo-1-propyl-2-pyrrolidineacetic Acid." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude "this compound" product?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as glutamic acid, n-propylamine, or derivatives of itaconic acid.

  • By-products: Including isomers or incompletely cyclized products.

  • Solvents: Residual solvents from the synthesis.

  • Water: Moisture can be present in the crude product.

Q2: What is the general solubility profile of "this compound"?

A2: As a polar, acidic compound, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol. Its solubility is likely lower in less polar organic solvents such as ethyl acetate, dichloromethane, and hexanes.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is ideal for quantifying purity and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (carboxylic acid, lactam).

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize ("oils out"). The compound is coming out of solution above its melting point due to rapid cooling or high impurity levels.1. Re-dissolve the oil in a minimal amount of hot solvent. 2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 3. Try scratching the inside of the flask with a glass rod at the solvent line. 4. Introduce a seed crystal if available. 5. Allow the solution to cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
Low recovery after crystallization. The chosen solvent is too good, and a significant amount of product remains in the mother liquor. The product may be too soluble in the chosen solvent.1. Cool the crystallization mixture in an ice bath to maximize precipitation. 2. Reduce the volume of the solvent by evaporation and attempt a second crystallization. 3. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Poor purity after crystallization. Impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities.1. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a pre-purification step like an extraction to remove certain classes of impurities. 4. Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (streaking or overlapping peaks). The solvent system is not optimal. The column was overloaded.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. 2. For this acidic compound, consider adding a small amount of acetic or formic acid to the eluent to improve peak shape. 3. Use a smaller amount of crude material on the column. 4. Ensure the silica gel is packed uniformly.
Product does not elute from the column. The eluent is not polar enough. The compound is strongly interacting with the stationary phase.1. Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. 2. If using normal phase silica gel, the acidic nature of your compound might be causing strong adsorption. Consider using a different stationary phase like alumina or reversed-phase silica.
Product elutes too quickly with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent. For example, decrease the percentage of methanol in a dichloromethane/methanol mixture.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude "this compound" by crystallization.

Materials:

  • Crude "this compound"

  • Solvents (e.g., ethyl acetate, ethanol, water, hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents can also be effective (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify crude "this compound" using flash column chromatography.

Materials:

  • Crude "this compound"

  • Silica gel (or other suitable stationary phase)

  • Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexanes, acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3. For this acidic compound, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) with a small amount of acetic acid (e.g., 0.5-1%) is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Run the column by passing the eluent through it. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Recovery (%) Purity Achieved (by HPLC, %) Scale Notes
Crystallization 60-85>98Milligram to KilogramPurity is highly dependent on the solvent system and impurity profile.
Flash Chromatography 50-80>99Milligram to GramGood for removing closely related impurities. Can be time-consuming.
Preparative HPLC 40-70>99.5Milligram to GramHigh purity but can be expensive and not suitable for large quantities.

Visualizations

Purification_Workflow Crude_Product Crude 5-Oxo-1-propyl-2- pyrrolidineacetic Acid Initial_Analysis Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Decision Purity > 95%? Initial_Analysis->Decision Crystallization Crystallization Decision->Crystallization No Final_Product Pure Product (>98%) Decision->Final_Product Yes Crystallization->Initial_Analysis Further_Purification Further Purification Needed Crystallization->Further_Purification If purity is still low Column_Chromatography Column Chromatography Column_Chromatography->Initial_Analysis Further_Purification->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Crude Product in Hot Solvent Cooling Cool to Room Temperature Start->Cooling Observation Observe for Crystals Cooling->Observation Crystals_Form Crystals Form Observation->Crystals_Form Yes No_Crystals No Crystals / Oiling Out Observation->No_Crystals No Action1 Scratch Flask / Add Seed Crystal No_Crystals->Action1 Action2 Add Anti-Solvent No_Crystals->Action2 Action3 Re-heat and Cool Slowly No_Crystals->Action3 Action1->Cooling Action2->Cooling Action3->Cooling

Caption: Troubleshooting decision tree for crystallization issues.

Addressing matrix effects in the mass spectrometric detection of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric detection of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid".

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant signal suppression for this compound in our plasma samples compared to the neat standard. What are the likely causes?

A1: Signal suppression in electrospray ionization (ESI) mass spectrometry is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[1][2][3] For plasma samples, the primary culprits are often phospholipids, salts, and endogenous metabolites.[1][4] These molecules can compete with your analyte for ionization, alter the droplet surface tension, or change the charge state of the analyte in the ESI source, leading to a decreased signal.[3]

Q2: How can we quantitatively assess the extent of the matrix effect for our analyte?

A2: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[2][5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix (e.g., plasma after protein precipitation) with the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solvent)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[6] Regulatory guidelines, such as those from the FDA and EMA, recommend that the matrix effect be evaluated in at least six different lots of the biological matrix.[1][4][7]

Q3: Our lab is on a tight budget. Are there any simple, cost-effective methods to reduce matrix effects before trying more complex solutions?

A3: Yes, several initial strategies can be employed:

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[2] However, this may compromise the limit of quantification (LOQ).

  • Chromatographic Optimization: Modifying the HPLC gradient to better separate the analyte from the bulk of the matrix components, particularly the early-eluting phospholipids, can be very effective.[2][8]

  • Injection Volume Reduction: Lowering the injection volume can decrease the total amount of matrix components entering the mass spectrometer.

Q4: We've tried basic troubleshooting, but the matrix effect is still significant. What are the next steps?

A4: If simpler methods are insufficient, you should consider more robust sample preparation techniques and the use of an appropriate internal standard:

  • Advanced Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.[8]

    • Liquid-Liquid Extraction (LLE): This can offer a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3][8]

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent, effectively removing salts and phospholipids.[3][8]

    • Phospholipid Removal Plates: Specialized plates (e.g., HybridSPE®, Phree™) are highly effective at depleting phospholipids from plasma extracts.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal tool to compensate for matrix effects.[2] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Q5: We are unable to source a stable isotope-labeled internal standard for this compound. What are our options?

A5: While a SIL-IS is optimal, a structural analog can be used as an alternative internal standard. The analog should be closely related in structure to the analyte to ensure similar extraction recovery and chromatographic behavior. However, it's important to validate that the analog experiences a similar matrix effect to the analyte. The IS-normalized matrix factor should be close to 1.0.[2]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical study evaluating matrix effects on the quantification of this compound in human plasma.

Table 1: Matrix Factor (MF) of this compound in Human Plasma from Different Donors Following Various Sample Preparation Techniques.

Donor LotProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
10.650.880.97
20.580.850.95
30.710.911.02
40.620.890.98
50.550.820.93
60.680.901.05
Mean 0.63 0.88 0.98
%RSD 9.8% 3.7% 4.2%

This data is for illustrative purposes only.

Table 2: Accuracy and Precision of Quality Control (QC) Samples in the Presence of Matrix Effects with and without a Stable Isotope-Labeled Internal Standard (SIL-IS).

QC Level (ng/mL)Sample PreparationInternal StandardMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
10 (Low)Protein PrecipitationNone6.868.012.5
10 (Low)Protein PrecipitationSIL-IS9.898.04.5
500 (High)Protein PrecipitationNone335.067.010.8
500 (High)Protein PrecipitationSIL-IS492.598.53.8
10 (Low)Solid-Phase ExtractionNone9.696.05.1
10 (Low)Solid-Phase ExtractionSIL-IS10.1101.02.3
500 (High)Solid-Phase ExtractionNone490.098.04.7
500 (High)Solid-Phase ExtractionSIL-IS503.0100.61.9

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts:

    • For each of the six different donor lots of blank plasma, perform your chosen sample preparation method (e.g., protein precipitation).

    • Evaporate the final extract to dryness and reconstitute in a known volume of mobile phase.

  • Prepare Neat Solutions:

    • Prepare two sets of solutions of this compound in the mobile phase at concentrations corresponding to your low and high QC samples.

  • Spike Extracted Matrix:

    • Spike the reconstituted blank matrix extracts with the analyte to the same final concentrations as the neat solutions.

  • LC-MS/MS Analysis:

    • Analyze both the spiked matrix extracts and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor:

    • For each donor lot and concentration level, calculate the matrix factor as described in A2.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of the SIL-IS working solution and vortex.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Quantitative Assessment cluster_validation Method Validation Problem Signal Suppression or Enhancement Observed Assess Post-Extraction Spike Experiment Problem->Assess Quantify the effect Calculate Calculate Matrix Factor (MF) Assess->Calculate Optimize_LC Optimize Chromatography Calculate->Optimize_LC If MF is not acceptable Improve_SP Improve Sample Preparation (LLE, SPE, PLR) Calculate->Improve_SP If MF is not acceptable Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Calculate->Use_IS For accurate quantification Validate Validate Method According to FDA/EMA Guidelines Optimize_LC->Validate Improve_SP->Validate Use_IS->Validate

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma Plasma Sample PPT Add Acetonitrile Plasma->PPT LLE Add Organic Solvent Plasma->LLE SPE Load on SPE Cartridge Plasma->SPE Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Result_PPT High Phospholipids High Matrix Effect Supernatant_PPT->Result_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE Organic_Layer_LLE Collect Organic Layer Vortex_LLE->Organic_Layer_LLE Result_LLE Moderate Phospholipids Reduced Matrix Effect Organic_Layer_LLE->Result_LLE Wash_SPE Wash Interferences SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Result_SPE Low Phospholipids Minimal Matrix Effect Elute_SPE->Result_SPE

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Enhancing Antimicrobial Potency of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Derivatives: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving 5-Oxo-1-propyl-2-pyrrolidineacetic Acid and its derivatives. It offers troubleshooting guides for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and a summary of antimicrobial potency data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and antimicrobial evaluation of this compound derivatives.

Issue Possible Cause Recommended Solution
Synthesis: Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Extend reaction time or increase temperature, monitoring for degradation.- Use a different catalyst or solvent system.[1]
Product lost during work-up or purification.- Optimize extraction and purification methods (e.g., column chromatography, recrystallization).- Check solubility of the product in different solvents.
Side reactions consuming starting materials.- Modify reaction conditions to minimize side product formation (e.g., lower temperature, use of protecting groups).
Antimicrobial Assay: No Zone of Inhibition (Disk Diffusion) Compound is insoluble in the test medium.- Use a suitable solvent (e.g., DMSO) to dissolve the compound, ensuring the final solvent concentration does not inhibit bacterial growth.[2]
Compound is not active against the tested microorganism.- Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria.[2][3]
Incorrect inoculum density.- Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure consistent results.[4]
Antimicrobial Assay: Inconsistent MIC Values Variation in inoculum preparation.- Strictly adhere to a standardized protocol for preparing the bacterial inoculum to the correct cell density (e.g., 5 x 10^5 CFU/mL).[2][4]
Contamination of cultures or reagents.- Use aseptic techniques throughout the procedure.- Regularly check the purity of microbial cultures and the sterility of media and reagents.
Pipetting errors during serial dilutions.- Calibrate pipettes regularly.- Use fresh pipette tips for each dilution.
Compound Characterization: Ambiguous Spectroscopic Data (NMR, MS) Presence of impurities.- Purify the compound further using techniques like preparative HPLC or recrystallization.
Isomers or conformers present.- Consider the possibility of geometric isomers or rotational isomers which can complicate spectra.
Incorrect sample preparation.- Ensure the sample is completely dissolved in the appropriate deuterated solvent for NMR.- Use an appropriate ionization method for mass spectrometry.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common starting material for the synthesis of this compound? A common synthetic route involves the reaction of itaconic acid with propylamine to form the pyrrolidinone ring structure.[2][5]

  • Q2: How can I improve the purity of my synthesized derivatives? Purification can often be achieved through column chromatography on silica gel, followed by recrystallization from an appropriate solvent system. The choice of solvent for recrystallization is crucial and may require some experimentation to optimize.

  • Q3: Are there any specific safety precautions I should take during the synthesis? Standard laboratory safety procedures should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and being cautious when handling reagents, especially strong acids or bases that may be used as catalysts.

Antimicrobial Testing

  • Q4: Which bacterial strains should I use for initial screening of my compounds? It is recommended to start with a panel of clinically relevant strains, including at least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (e.g., Escherichia coli) bacterium.[2] Testing against multidrug-resistant strains can also provide valuable information about the potential of your compounds.[2][3]

  • Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)? MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

  • Q6: My compound shows good activity against Gram-positive bacteria but not Gram-negative bacteria. What could be the reason? The outer membrane of Gram-negative bacteria acts as a permeability barrier, which can prevent some compounds from reaching their intracellular targets. Your compound may be unable to effectively penetrate this outer membrane.

Data Presentation

The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration in µg/mL) of various 5-oxopyrrolidine derivatives against selected bacterial strains as reported in the literature.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Staphylococcus aureus

Compound DerivativeS. aureus StrainMIC (µg/mL)Reference
Derivative with 5-nitrothiophene substituentMultidrug-resistant S. aureus1-8[2][3][7]
Benzylidene hydrazone derivativeS. aureus (ATCC 9144)3.9[8]
5-nitrothien-2-yl fragment hydrazoneS. aureus (ATCC 9144)<7.8[8]

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives against Other Clinically Relevant Bacteria

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
5-nitrothien-2-yl fragment hydrazoneListeria monocytogenes (ATCC 7644)<7.8[8]
5-nitrothien-2-yl fragment hydrazoneBacillus cereus (ATCC 11778)<7.8[8]
5-nitrothien-2-yl fragment hydrazoneEscherichia coli (ATCC 8739)<15.6[8]

Experimental Protocols

1. General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common synthetic routes for 5-oxopyrrolidine derivatives.[2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1 equivalent) in a suitable solvent (e.g., water or a high-boiling point alcohol).

  • Addition of Amine: Add propylamine (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

  • Derivatization: The carboxylic acid group of the product can be further modified to synthesize various derivatives (e.g., amides, esters) using standard organic chemistry techniques.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized compounds.[4][6][9]

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Susceptibility Testing start Starting Materials (Itaconic Acid, Propylamine) reaction Reaction (Reflux) start->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization derivative Pure Derivative characterization->derivative prep_compound Prepare Compound Stock Solution derivative->prep_compound serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculation prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: A generalized workflow for the synthesis and antimicrobial testing of this compound derivatives.

mechanism_of_action Proposed Mechanism of Action cluster_bacterium Bacterial Cell compound Pyrrolidine Derivative target DNA Gyrase / Topoisomerase IV compound->target Inhibition dna_replication DNA Replication & Transcription target->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action for certain pyrrolidine derivatives, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.

References

"5-Oxo-1-propyl-2-pyrrolidineacetic Acid" experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Oxo-1-propyl-2-pyrrolidineacetic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability and reproducibility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications and known biological activities of this compound?

While extensive research on the specific biological activities of this compound is not widely published, its derivatives have shown promise in several areas. Studies indicate that derivatives of this compound are being investigated for their antimicrobial efficacy, with some demonstrating activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli[1]. The proposed mechanism for some pyrrolidinone derivatives involves the disruption of bacterial cell wall synthesis[1]. Additionally, the compound is noted for its use as a plant growth regulator, likely influencing hormonal balance and physiological processes within the plant[1].

Q2: What are the common methods for the synthesis of this compound and its derivatives?

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a primary method for determining purity[1]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the chemical structure, and Mass Spectrometry (MS) will confirm the molecular weight of the compound[1].

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound[1]. However, various issues can lead to poor reproducibility and inaccurate quantification.

Problem: High or Fluctuating Backpressure

Potential Cause Troubleshooting Step
System Blockage Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for plugs is the column inlet frit[4].
Contaminated Column Backflush the column with a strong solvent to remove contaminants from the inlet frit[4].
Precipitated Buffer Salts If using buffers, ensure they are fully dissolved and flush the system with a salt-free mobile phase after use to prevent precipitation[4].
Worn Pump Seals Inspect pump seals for wear and tear, as this can lead to pressure fluctuations. Replace if necessary.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups on the column packing, which can cause peak tailing for acidic compounds.
Column Void A void at the head of the column can cause peak splitting or tailing. This may require column replacement.
Inappropriate Injection Solvent The sample should ideally be dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can lead to distorted peak shapes.

Problem: Shifting Retention Times

Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing solvents correctly.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
Air Bubbles in the Pump Degas the mobile phase thoroughly and prime the pump to remove any trapped air bubbles.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample (dissolve in mobile phase) Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A generalized workflow for the HPLC analysis of this compound.

Synthesis and Purification

Variability in the yield and purity of synthesized this compound can be a significant challenge.

Problem: Low Synthesis Yield

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to ensure it has gone to completion before workup.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, reaction time, and catalyst concentration to optimize the yield.
Impure Reagents Ensure the purity of starting materials and solvents, as impurities can interfere with the reaction.
Side Reactions Analyze the crude product to identify any major byproducts. Adjusting reaction conditions or protecting sensitive functional groups may be necessary to minimize side reactions.

Problem: Impure Final Product

Potential Cause Troubleshooting Step
Ineffective Purification Optimize the purification method. This may involve trying different solvent systems for chromatography or recrystallization.
Product Degradation Assess the stability of the compound under the purification conditions. It may be necessary to use milder conditions or work at lower temperatures.
Co-eluting Impurities If impurities are difficult to separate by chromatography, consider an alternative purification technique, such as recrystallization or distillation (if applicable).

General Synthesis and Purification Workflow

Synthesis_Workflow Start Select Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Purity & Identity Analysis (HPLC, NMR, MS) Purification->Analysis Final Pure this compound Analysis->Final

Caption: A logical workflow for the synthesis and purification of this compound.

Biological Assays

Reproducibility in biological assays is critical for understanding the function of this compound.

Problem: High Variability in Bioassay Results

Potential Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and media composition. Regularly test for mycoplasma contamination.
Compound Stability in Assay Media Determine the stability of this compound in your assay buffer or media over the time course of the experiment.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.
Biological Variation Include appropriate positive and negative controls in every experiment to normalize the data and account for inherent biological variability.
Potential Signaling Pathway Investigation

Based on the known activities of related compounds, the following diagram illustrates a hypothetical signaling pathway that could be investigated for the antimicrobial action of this compound derivatives.

Signaling_Pathway Compound 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Derivative Target Bacterial Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Compound->Target Binds to Pathway Peptidoglycan Synthesis Inhibition Inhibition Inhibition->Target Outcome Disruption of Cell Wall Integrity Pathway->Outcome Leads to Result Bacterial Cell Lysis Outcome->Result

Caption: A hypothetical signaling pathway for the antimicrobial action of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid and Other Pyrrolidinone-Based Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The regulation of plant growth is a cornerstone of agricultural and biotechnological advancement. While endogenous phytohormones orchestrate plant development, synthetic regulators offer a means to manipulate these processes for improved crop yield, stress tolerance, and ornamental characteristics. Among the diverse classes of synthetic regulators, pyrrolidinone-based compounds represent a promising but underexplored frontier. This guide provides a comparative overview of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid in the context of other plant growth regulators, presenting available data, outlining potential mechanisms of action, and detailing experimental protocols for its evaluation.

Disclaimer: Publicly available, peer-reviewed experimental data quantifying the plant growth regulatory performance of this compound is limited. This guide synthesizes available chemical information, proposes potential mechanisms of action based on structural analogy, and provides a comparative framework with established plant growth regulators. The experimental protocols detailed herein are provided as a guide for researchers to conduct their own evaluations.

Chemical Profile of this compound

  • IUPAC Name: 2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid

  • CAS Number: 90609-03-3

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • Structure: The molecule features a five-membered pyrrolidinone ring with a propyl group attached to the nitrogen atom and an acetic acid group at the 2-position.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound as a plant growth regulator is not extensively documented in scientific literature. However, its chemical structure provides clues to its potential biological activity. The presence of an acetic acid side chain is a common feature in synthetic auxins, such as 1-Naphthaleneacetic acid (NAA). These molecules mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), promoting cell elongation, root formation, and fruit development.

Alternatively, some pyrrolidinone derivatives have been investigated for their herbicidal properties, which can involve the inhibition of key enzymes in plant metabolic pathways. It is also plausible that this compound could act as an inhibitor of gibberellin biosynthesis, another major class of plant hormones responsible for stem elongation and seed germination.

Potential Interaction with Auxin Signaling

If this compound acts as a synthetic auxin, it would likely interact with the auxin signaling pathway. This pathway is initiated by the binding of auxin to its receptor, the TIR1/AFB F-box protein. This binding event leads to the degradation of Aux/IAA repressor proteins, which in turn allows for the activation of Auxin Response Factors (ARFs) that regulate the transcription of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (or Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination ARF_Inactive ARF (Inactive) Aux_IAA->ARF_Inactive Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_Active ARF (Active) ARF_Inactive->ARF_Active Activation (Repression Lifted) Auxin_Response_Genes Auxin Response Genes ARF_Active->Auxin_Response_Genes Activates Transcription Gene_Expression Gene Expression (Cell Elongation, Rooting, etc.) Auxin_Response_Genes->Gene_Expression

Fig. 1: Simplified Auxin Signaling Pathway.
Potential Interaction with Gibberellin Signaling

Conversely, if this compound acts as a gibberellin inhibitor, it would interfere with the gibberellin (GA) signaling pathway. GA promotes growth by binding to its receptor, GID1, which then triggers the degradation of DELLA proteins. DELLA proteins are repressors of GA-responsive genes. By inhibiting this pathway, the compound would lead to the accumulation of DELLA proteins and a reduction in growth, particularly stem elongation.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA Promotes binding to SCF complex (not shown) for degradation PIF PIF Transcription Factor DELLA->PIF Represses Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response_Genes GA Response Genes PIF->GA_Response_Genes Activates Transcription Growth_Response Growth Response (Stem Elongation, Germination) GA_Response_Genes->Growth_Response GA_Inhibitor Potential GA Inhibitor (e.g., Pyrrolidinone) GA_Inhibitor->GA Inhibits Synthesis (Hypothesized)

Fig. 2: Simplified Gibberellin Signaling Pathway.

Comparative Performance Data

Due to the lack of specific quantitative data for this compound and other pyrrolidinone-based plant growth regulators, a direct comparison is not currently possible. The following tables are presented to provide a framework for comparison with established plant growth regulators from other chemical classes. This illustrates the types of data required for a comprehensive evaluation.

Table 1: Comparison of Effects on Root and Shoot Growth

CompoundChemical ClassTypical Concentration RangeEffect on Root ElongationEffect on Shoot ElongationReference
This compound PyrrolidinoneData Not AvailableData Not AvailableData Not Available-
2-Pyrrolidone PyrrolidinoneData Not AvailableData Not AvailableData Not Available-
1-Naphthaleneacetic acid (NAA) Synthetic Auxin0.1 - 10 mg/LPromotes at low conc., inhibits at high conc.Promotes cell elongation
Paclobutrazol Gibberellin Inhibitor1 - 100 mg/LGenerally inhibitoryStrong inhibition, promotes compactness

Table 2: Comparison of Effects on Seed Germination and Biomass

CompoundChemical ClassEffect on Seed GerminationEffect on Fresh WeightEffect on Dry WeightReference
This compound PyrrolidinoneData Not AvailableData Not AvailableData Not Available-
2-Pyrrolidone PyrrolidinoneData Not AvailableData Not AvailableData Not Available-
Gibberellic Acid (GA₃) GibberellinPromotes germination in dormant seedsIncreasesIncreases
Abscisic Acid (ABA) Growth InhibitorInhibits germinationDecreasesDecreases

Experimental Protocols

To facilitate the evaluation of this compound and other novel compounds, the following detailed experimental protocols for key plant growth bioassays are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis A Prepare Stock Solutions of Test Compounds C Prepare Growth Medium (e.g., MS Agar) A->C B Surface Sterilize Seeds E Plate Sterilized Seeds on Medium B->E D Incorporate Test Compounds into Growth Medium C->D D->E F Incubate under Controlled Conditions (Light, Temp.) E->F G Measure Growth Parameters (Root/Shoot Length, etc.) F->G H Calculate Germination Rate F->H I Statistical Analysis G->I H->I

Fig. 3: General Experimental Workflow for Bioassays.
Seed Germination Assay

Objective: To determine the effect of the test compound on the germination rate of seeds.

Materials:

  • Test seeds (e.g., Arabidopsis thaliana, lettuce, radish)

  • Petri dishes (90 mm) with sterile filter paper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the antimicrobial spectrum of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery. The following sections detail the antimicrobial activity of various pyrrolidine derivatives, supported by experimental data from peer-reviewed studies, and provide a standardized protocol for assessing antimicrobial efficacy.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial properties. The 5-oxopyrrolidine core, in particular, is a key pharmacophore in several biologically active molecules. This guide focuses on the antimicrobial spectrum of this compound and its analogs, providing a comparative overview of their efficacy against various microbial strains. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles data on closely related N-substituted and side-chain modified 5-oxopyrrolidine derivatives to infer potential structure-activity relationships and guide future research.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of 5-oxopyrrolidine derivatives against various bacterial and fungal strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivative (Compound 21) Staphylococcus aureus (Multidrug-resistant)2[1][2]
Staphylococcus aureus (Linezolid/Tedizolid-resistant)2[3][4]
Gram-negative pathogens>64[1][2]
N-arylsuccinimide derivative (Compound 5) Staphylococcus aureus32-128[5]
Vibrio cholerae32-128[5]
Yeasts64-128[5]
Azo derivative of N-arylsuccinimide (Compound 8) Staphylococcus aureus16-64[5]
Vibrio cholerae16-64[5]
Yeasts64-256[5]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone with 5-nitrothien-2-yl fragment Staphylococcus aureus<7.8[6]
Listeria monocytogenes<7.8[6]
Bacillus cereus<7.8[6]
Escherichia coli<7.8[6]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone with a benzylidene moiety Staphylococcus aureus3.9[6]
2-Pyrrolidone-5-carboxylic acid (PCA) Enterobacter cloacaeActive[7]
Pseudomonas fluorescensActive[7]
Pseudomonas putidaActive[7]

Note: The above data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several preliminary structure-activity relationships can be inferred for 5-oxopyrrolidine derivatives:

  • N-Substitution: The nature of the substituent at the N-1 position of the pyrrolidine ring significantly influences antimicrobial activity. Aromatic and heterocyclic substituents, as seen in the 1-(4-acetamidophenyl) and 1-(2-hydroxy-5-methylphenyl) derivatives, appear to be crucial for potent activity.

  • Side-Chain Modification: Modifications at the C-3 or C-2 position of the pyrrolidone ring, particularly the introduction of hydrazone moieties with heterocyclic fragments (e.g., 5-nitrothiophene), have been shown to enhance antibacterial and antifungal activity.[1][2][6]

  • Gram-Selectivity: Many of the active 5-oxopyrrolidine derivatives demonstrate selective activity against Gram-positive bacteria, with significantly higher MIC values against Gram-negative pathogens.[1][2] This suggests a potential mechanism of action that is more effective against the cell wall structure of Gram-positive organisms.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method. This protocol is based on widely accepted standards in antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (e.g., this compound or its analogs)

  • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle solvent for the test compound)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum, but no test compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the comparative study of antimicrobial spectra.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Test Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Visually Determine MIC (Lowest Clear Well) E->F Logical_Relationship_of_Comparative_Study cluster_compounds Compounds cluster_testing Antimicrobial Testing cluster_outcomes Outcomes Target This compound MIC MIC Determination (Broth Microdilution) Target->MIC Analogs Related Pyrrolidine Derivatives Analogs->MIC Spectrum Antimicrobial Spectrum Analysis MIC->Spectrum Data Comparative Data Table Spectrum->Data SAR Structure-Activity Relationship Data->SAR

References

Validating an Analytical Method for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" in Accordance with ICH Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability and accuracy of data submitted to regulatory authorities. This guide provides a comprehensive comparison of analytical methodologies for the quantification of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid," a potential process-related impurity or degradant in the synthesis of certain active pharmaceutical ingredients (APIs). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound."[1][2] A reversed-phase HPLC method with UV detection is proposed as the primary analytical procedure.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of "this compound" (typically in the range of 200-220 nm for compounds lacking a strong chromophore).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards of known concentration and samples are dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Report Results quantification->reporting

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Method Validation According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] The following table summarizes the validation parameters and typical acceptance criteria for an HPLC method for the quantitative determination of an impurity.

Validation Parameter Objective Typical Acceptance Criteria Hypothetical Performance Data for HPLC Method
Specificity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]The peak for "this compound" should be well-resolved from other peaks (resolution > 2.0). Peak purity analysis should show no co-eluting impurities.The method demonstrates baseline resolution between "this compound" and other known impurities. Peak purity index is > 0.999.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[5]Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.Linear over a concentration range of 0.1 µg/mL to 10 µg/mL with r² = 0.9995.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[6]The validated range is from the Limit of Quantitation (LOQ) to 120% of the specified limit for the impurity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]For an impurity, the recovery should be within 80-120% of the true value.[7]Mean recovery of 98.5% to 101.2% at three different concentration levels.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]Repeatability (intra-day precision): RSD ≤ 5.0%. Intermediate precision (inter-day precision): RSD ≤ 10.0%.Repeatability (n=6): RSD = 1.2%. Intermediate Precision (n=6, different day, different analyst): RSD = 2.5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.0.03 µg/mL.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.[7]0.1 µg/mL.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]The system suitability parameters should remain within acceptance criteria, and the results should not be significantly affected by minor changes.The method is robust to small changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).

Alternative and Complementary Analytical Methods

While HPLC is a robust primary method, other techniques can offer advantages in specific scenarios or provide complementary information.

Method Principle Advantages Limitations Typical Application
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and improved sensitivity.[1]Requires specialized high-pressure instrumentation.High-throughput screening and analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight and structural information, enabling definitive identification of impurities.[2]Higher cost and complexity compared to HPLC-UV.Structure elucidation of unknown impurities and trace-level quantification.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.Excellent for the analysis of residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds like "this compound" without derivatization.Analysis of volatile organic impurities that may be present from the synthesis process.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.High separation efficiency, minimal sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.Analysis of chiral impurities and charged analytes.

dot

Method_Selection cluster_objective Analytical Objective cluster_method Recommended Method quantification Routine Quantification hplc HPLC-UV quantification->hplc identification Impurity Identification lcms LC-MS identification->lcms high_throughput High-Throughput Screening uplc UPLC high_throughput->uplc volatile_analysis Volatile Impurity Analysis gc GC volatile_analysis->gc hplc->quantification lcms->identification uplc->high_throughput gc->volatile_analysis

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an analytical method for "this compound" according to ICH Q2(R1) guidelines is a critical step in ensuring drug quality and safety. A reversed-phase HPLC method with UV detection stands as a reliable and robust primary technique for routine quantification. The choice of an alternative or complementary method, such as UPLC for higher throughput or LC-MS for definitive identification, should be based on the specific analytical requirements throughout the drug development lifecycle. The data presented in this guide, while hypothetical, illustrates the expected performance of a well-validated analytical method and provides a framework for researchers to develop and validate their own procedures.

References

Assessment of Potential Cross-Reactivity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid in 5-Oxoproline Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative assessment of "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" and its potential for cross-reactivity in immunoassays designed for the detection of 5-oxoproline (also known as pyroglutamic acid). Currently, there is a notable absence of commercially available immunoassays specifically targeting 5-oxoproline, and consequently, no direct experimental data exists to quantify the cross-reactivity of "this compound".

This document therefore offers a theoretical evaluation based on a structural comparison of the two molecules. The significant structural dissimilarities, namely the addition of a propyl group at the N-1 position and an acetic acid group at the C-2 position of the pyrrolidine ring in "this compound," make substantial cross-reactivity in a highly specific 5-oxoproline immunoassay unlikely. The development of specific antibodies for small molecules like 5-oxoproline is inherently challenging, which likely contributes to the scarcity of dedicated immunoassays.

Structural and Chemical Properties Comparison

A detailed comparison of the key structural and chemical properties of 5-oxoproline and "this compound" is presented in Table 1. These differences form the basis for the theoretical assessment of immunoassay cross-reactivity.

Property5-OxoprolineThis compound
Synonyms Pyroglutamic acid, Pidolic acid-
Molecular Formula C₅H₇NO₃C₉H₁₅NO₃
Molecular Weight 129.11 g/mol 185.22 g/mol
Chemical Structure A cyclic lactam of glutamic acid.A pyrrolidine ring with a propyl group at N-1 and an acetic acid group at C-2.
Key Functional Groups Carboxylic acid, Amide (in lactam ring)Carboxylic acid, Amide (in lactam ring), Propyl group

Structural Comparison Diagram

The structural differences between 5-oxoproline and "this compound" are visualized in the following diagram. The core pyrrolidone-carboxylic acid structure is present in both, but the substantial additions to the N-1 and C-2 positions of "this compound" are evident.

G Structural Comparison cluster_0 5-Oxoproline cluster_1 This compound A 5-Oxoproline (C₅H₇NO₃) A_struct B This compound (C₉H₁₅NO₃) B_struct

Caption: Chemical structures of 5-Oxoproline and this compound.

Theoretical Assessment of Immunoassay Cross-Reactivity

Immunoassays rely on the highly specific binding of an antibody to its target antigen. For small molecules (haptens) like 5-oxoproline, antibodies are typically generated by conjugating the hapten to a larger carrier protein. The resulting antibodies will have a binding pocket (paratope) that is sterically and chemically complementary to the shape and functional groups of the hapten.

Given the structures:

  • Antibody Recognition of 5-Oxoproline: An antibody specific to 5-oxoproline would recognize the core pyrrolidone ring and the carboxylic acid group at the 2-position. The hydrogen on the nitrogen of the lactam is also a key feature.

  • Potential for Cross-Reactivity with "this compound":

    • N-1 Propyl Group: The presence of a bulky propyl group on the nitrogen atom of the pyrrolidine ring introduces a significant steric hindrance. This group would likely clash with the antibody's binding pocket, preventing proper binding.

    • C-2 Acetic Acid Group: The substitution at the 2-position is an acetic acid group, which is different from the single carboxylic acid group directly attached to the ring in 5-oxoproline. This alters the electronic and spatial arrangement of this critical recognition site.

Therefore, it is highly probable that an antibody with high specificity for 5-oxoproline would exhibit very low to negligible cross-reactivity with "this compound".

The logical relationship between structural differences and their impact on antibody recognition is illustrated in the diagram below.

G A 5-Oxoproline (Target Antigen) B Specific Antibody (to 5-Oxoproline) A->B Recognized by C High-Affinity Binding B->C Leads to G Low to Negligible Binding (Low Cross-Reactivity) B->G Interaction with Analogue D This compound (Analogue) E Structural Differences: - N-1 Propyl Group - C-2 Acetic Acid Group D->E Possesses F Steric Hindrance & Altered Epitope E->F Results in F->G Causes

Caption: Impact of structural differences on antibody binding and cross-reactivity.

Experimental Protocols: A Note on the Lack of Available Data

As of the date of this publication, a thorough search of scientific literature and commercial immunoassay kit providers has not yielded any specific immunoassays for the quantitative detection of 5-oxoproline. The primary methods for its quantification in biological matrices are based on chromatography coupled with mass spectrometry (LC-MS).

The development of immunoassays for small molecules like 5-oxoproline presents several challenges:

  • Immunogenicity: Small molecules are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response. The site of conjugation is critical for exposing the desired epitopes.

  • Specificity: Generating antibodies that can distinguish between closely related small molecules is difficult.

  • Assay Format: Competitive assay formats are typically required for small molecules, which can sometimes be less sensitive than the sandwich assays used for larger antigens.

Should a specific immunoassay for 5-oxoproline become available, a standard cross-reactivity assessment protocol would involve:

  • Preparation of Standard Curves: A standard curve for 5-oxoproline would be generated according to the manufacturer's instructions.

  • Preparation of Cross-Reactant Solutions: A series of concentrations of "this compound" would be prepared in the same assay buffer.

  • Cross-Reactivity Measurement: The different concentrations of the potential cross-reactant would be run in the immunoassay.

  • Calculation of Percent Cross-Reactivity: The concentration of the cross-reactant that produces a 50% inhibition of the signal (IC50) would be determined and compared to the IC50 of 5-oxoproline. The percent cross-reactivity would be calculated as:

    (% Cross-Reactivity) = (IC50 of 5-oxoproline / IC50 of "this compound") x 100

Conclusion

Based on a comprehensive structural analysis, "this compound" is not expected to be a significant cross-reactant in a specific immunoassay for 5-oxoproline. The presence of a propyl group at the N-1 position and an acetic acid group at the C-2 position introduces substantial steric and chemical differences that would likely prevent effective binding to an antibody raised against 5-oxoproline. Researchers and drug development professionals utilizing or developing methods for the detection of 5-oxoproline should be aware of these structural considerations. In the absence of a dedicated immunoassay, chromatographic methods such as LC-MS remain the gold standard for the specific and quantitative analysis of 5-oxoproline.

Head-to-head comparison of synthetic routes to "5-Oxo-1-propyl-2-pyrrolidineacetic Acid"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of target molecules is paramount. This guide provides a head-to-head comparison of plausible synthetic routes to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a substituted pyroglutamic acid derivative with potential applications in medicinal chemistry. The comparison focuses on reaction steps, reagent accessibility, and potential yields, supported by available experimental data and established chemical principles.

Introduction

This compound is a chiral molecule belonging to the family of pyroglutamic acid analogs. The pyrrolidone ring is a key structural motif in many biologically active compounds. The N-propyl and acetic acid substituents suggest its potential as a modulator of various biological pathways. The selection of an optimal synthetic route is crucial for obtaining this compound in high purity and yield for further research and development. This guide outlines and compares two primary synthetic strategies, starting from different commercially available precursors.

Comparative Summary of Synthetic Routes

Two main synthetic pathways are proposed and evaluated:

  • Route 1: N-propylation of 5-(cyanomethyl)-2-pyrrolidone followed by nitrile hydrolysis. This route builds the molecule by first attaching the N-propyl group to a pre-functionalized pyrrolidone ring and then converting the nitrile to the desired carboxylic acid.

  • Route 2: N-propylation of 2-pyrrolidone followed by C5-alkylation and hydrolysis. This approach involves first modifying the nitrogen of the pyrrolidone ring, followed by the introduction of the acetic acid side chain at the C5 position.

The following table summarizes the key quantitative data and characteristics of each proposed route.

ParameterRoute 1: From 5-(cyanomethyl)-2-pyrrolidoneRoute 2: From 2-pyrrolidone
Starting Material 5-(cyanomethyl)-2-pyrrolidone2-Pyrrolidone
Number of Steps 23
Key Intermediates 2-(5-Oxo-1-propylpyrrolidin-2-yl)acetonitrileN-Propyl-2-pyrrolidone, Ethyl 2-(5-oxo-1-propylpyrrolidin-2-yl)acetate
Overall Yield (estimated) ~70-80%Potentially lower and less certain
Reagents & Conditions Strong base (e.g., NaH), alkyl halide, acid/base hydrolysisStrong base (e.g., NaH), alkyl halide, chloroacetate ester, acid/base hydrolysis
Scalability Potentially scalableMay face challenges in the selective C5-alkylation step
Stereocontrol Racemic product unless starting from a chiral precursorRacemic product

Detailed Analysis of Synthetic Routes

Route 1: N-propylation of 5-(cyanomethyl)-2-pyrrolidone and Nitrile Hydrolysis

This route offers a straightforward approach to the target molecule.

Logical Workflow for Route 1

A 5-(cyanomethyl)-2-pyrrolidone B N-propylation A->B 1-Bromopropane, NaH, THF C 2-(5-Oxo-1-propylpyrrolidin-2-yl)acetonitrile B->C Yield: ~87% D Hydrolysis C->D Acid or Base E This compound D->E High Yield

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Oxo-1-propylpyrrolidin-2-yl)acetonitrile

  • To a solution of 5-(cyanomethyl)-2-pyrrolidone (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 1.2 eq of 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 20 minutes.

  • 1-Bromopropane (1.5 eq) is then added, and the reaction mixture is heated to reflux for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the excess NaH is quenched carefully with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography can be performed if necessary. A reported yield for a similar N-alkylation is approximately 87%.

Step 2: Synthesis of this compound

  • The crude 2-(5-Oxo-1-propylpyrrolidin-2-yl)acetonitrile from the previous step is subjected to hydrolysis.

  • Acid Hydrolysis: The nitrile is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6 M HCl), for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Base Hydrolysis: Alternatively, the nitrile can be refluxed in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 4 M NaOH).

  • After cooling, the reaction mixture is neutralized with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification. Nitrile hydrolysis reactions typically proceed in high yield.

Route 2: N-propylation of 2-pyrrolidone, C5-alkylation, and Hydrolysis

This route begins with the more readily available 2-pyrrolidone.

Logical Workflow for Route 2

A 2-Pyrrolidone B N-propylation A->B 1-Bromopropane, Base C N-Propyl-2-pyrrolidone B->C D C5-Alkylation C->D Strong Base, Ethyl chloroacetate E Ethyl 2-(5-oxo-1-propylpyrrolidin-2-yl)acetate D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

Step 1: Synthesis of N-Propyl-2-pyrrolidone

  • In a reaction vessel, 2-pyrrolidone (1.0 eq) is dissolved in a suitable solvent like THF or DMF.

  • A strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide is added at 0 °C.

  • After stirring for a short period, 1-bromopropane (1.2 eq) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • Work-up involves quenching the base, extraction with an organic solvent, washing, drying, and concentration. The product can be purified by distillation. This reaction is generally high-yielding.

Step 2: Synthesis of Ethyl 2-(5-oxo-1-propylpyrrolidin-2-yl)acetate

  • This step is the most challenging of this route, as it requires the selective deprotonation and alkylation at the C5 position of the N-propyl-2-pyrrolidone ring.

  • A very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be required to deprotonate the C5 position.

  • The reaction would need to be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF.

  • Ethyl chloroacetate would then be added to the solution of the generated enolate.

Step 3: Synthesis of this compound

  • The ethyl ester obtained in the previous step would be hydrolyzed to the carboxylic acid using standard procedures, either with an aqueous acid or base, similar to the final step in Route 1.

Head-to-Head Comparison

Feasibility and Reliability: Route 1 is more feasible and reliable based on available chemical literature. The N-alkylation of pyrrolidones is a well-established reaction, and nitrile hydrolysis is a standard transformation. The key intermediate in Route 1 is directly suggested in a patent for a related compound. In contrast, Route 2 relies on a speculative C5-alkylation step that is not well-precedented for this specific substrate and could lead to low yields or undesired side products.

Yield and Purity: Route 1 is expected to provide a higher overall yield and a purer final product due to the more predictable nature of the reactions involved. The challenges in controlling the regioselectivity of the alkylation in Route 2 could lead to a mixture of products, complicating purification and lowering the yield.

Scalability and Cost-Effectiveness: Both routes use relatively common reagents. However, the starting material for Route 1, 5-(cyanomethyl)-2-pyrrolidone, may be less readily available and more expensive than 2-pyrrolidone, the starting material for Route 2. Despite the potentially higher cost of the starting material for Route 1, its higher reliability and potentially fewer purification steps could make it more cost-effective and scalable in the long run. The use of cryogenic temperatures and highly reactive organometallic bases (like LDA) in Route 2 can also add to the cost and complexity of scaling up.

Conclusion

For the synthesis of this compound, Route 1 is the recommended approach due to its higher predicted feasibility and reliability based on established chemical principles and related literature. While the starting material may be more specialized, the subsequent steps are straightforward and likely to proceed with good yields. Route 2, while starting from a simpler precursor, contains a high-risk C5-alkylation step that lacks strong literature precedent and could pose significant challenges in practice.

Further experimental validation and optimization would be necessary to confirm the efficiency of the selected route for large-scale production. Researchers should carefully consider the availability and cost of starting materials when making a final decision on the synthetic strategy.

Benchmarking the Efficacy of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Against Commercial Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of a 5-oxopyrrolidine derivative, a compound structurally related to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, against established commercial antimicrobial agents. The data presented is based on in vitro studies and is intended to offer a benchmark for its potential antimicrobial activity.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The 5-oxopyrrolidine core is a structural motif present in various natural products with biological activity. This guide focuses on the antimicrobial potential of this scaffold, specifically using data from a representative derivative, against common Gram-positive and Gram-negative bacteria. The comparative analysis includes Minimum Inhibitory Concentration (MIC) data for this derivative alongside widely used antibiotics such as Ciprofloxacin, Vancomycin, Gentamicin, and Azithromycin.

Recent studies on 5-oxopyrrolidine derivatives have shown promising and selective activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus[1][2][3][4]. However, the evaluated derivatives demonstrated a lack of significant activity against Gram-negative bacteria like Escherichia coli[5]. This guide synthesizes the available data to provide a clear comparison and outlines the standard methodologies for such evaluations.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of a representative 5-oxopyrrolidine derivative against Staphylococcus aureus and Escherichia coli, benchmarked against common commercial antimicrobial agents. Lower MIC values indicate greater potency.

Table 1: Comparative Efficacy against Staphylococcus aureus

Antimicrobial AgentStrainMIC (µg/mL)
5-Oxopyrrolidine Derivative (Compound 21) Multidrug-Resistant & Vancomycin-Intermediate S. aureus1 - 8[2]
Linezolid/Tedizolid-Resistant S. aureus4 - 64[2]
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA)0.25 - 0.5[6]
Vancomycin Methicillin-Resistant S. aureus (MRSA)≤ 2 (susceptible)[7][8][9][10]
Gentamicin S. aureus0.128 (tested range)[11]
Azithromycin S. aureusModerate activity (specific MIC varies)[12]

Table 2: Comparative Efficacy against Escherichia coli

Antimicrobial AgentStrainMIC (µg/mL)
5-Oxopyrrolidine Derivatives E. coli> 64[5]
Ciprofloxacin E. coli0.007 - 32.0[13]
Gentamicin E. coli6 - 30[14][15][16]
E. coli O157:H71 - 64[17]
Azithromycin E. coli≥ 32 (proposed resistance breakpoint)[18][19]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

  • Preparation of Antimicrobial Agent Stock Solutions: The test compound and commercial agents are dissolved in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilutions: A series of two-fold dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

  • Subculturing from MIC plates: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Antimicrobial Agent Stock Solutions C Perform Serial Dilutions in Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plates (18-24h, 37°C) D->E F Observe for Turbidity and Determine MIC E->F G Subculture from Clear MIC Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Count Colonies and Determine MBC H->I

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

G Hypothetical Pathway: Inhibition of Cell Wall Synthesis cluster_pathway Bacterial Cell Precursor_Synthesis Cell Wall Precursor Synthesis Transglycosylation Transglycosylation Precursor_Synthesis->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Stable_Cell_Wall Stable Peptidoglycan Cell Wall Transpeptidation->Stable_Cell_Wall Cell_Lysis Cell Lysis 5-Oxopyrrolidine_Derivative 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine_Derivative->Transpeptidation Inhibition

Caption: Hypothetical inhibition of transpeptidation.

References

Unlocking Plant Potential: A Comparative Analysis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Analogs in Plant Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel compounds that can modulate plant growth and enhance resilience is a perpetual frontier. This guide offers a detailed statistical analysis of the dose-response effects of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid and its close structural analog, 5-oxoproline (also known as pyroglutamic acid or pidolic acid), in various plant bioassays. Due to the limited publicly available data on this compound, this report focuses on the more extensively studied 5-oxoproline as a primary subject for comparison against established plant growth regulators.

This publication presents a comprehensive overview of the experimental data, detailed methodologies for key bioassays, and a comparative analysis with conventional phytohormones such as auxins, gibberellins, and cytokinins. Visualizations of experimental workflows and relevant signaling pathways are provided to facilitate a deeper understanding of the mechanisms of action.

Dose-Response Analysis: 5-Oxoproline and Alternatives

The efficacy of a plant growth regulator is intrinsically linked to its concentration. The following tables summarize the observed dose-dependent effects of 5-oxoproline and provide a comparative look at the typical effective concentrations of classical phytohormones in various plant bioassays.

Table 1: Dose-Response Data for 5-Oxoproline in Plant Bioassays

Plant SpeciesBioassay TypeEffective ConcentrationObserved Effect
Perennial Ryegrass (Lolium perenne)Heat Stress Tolerance5 mMEnhanced heat tolerance, increased chlorophyll content, and improved photochemical efficiency[1]
Lettuce (Lactuca sativa)Water Deficit StressNot specifiedIncreased yield under water deficit conditions[2][3]
Tomato (Solanum lycopersicum)Growth Inhibition (Analog)100 - 250 µM (PDCA)Dose-dependent decrease in root and hypocotyl length (using Pyridine 2,4-dicarboxylic acid, a structural analog of 2-oxoglutarate)[1]

Table 2: Comparative Dose-Response Data for Conventional Plant Growth Regulators

Plant Growth RegulatorPlant SpeciesBioassay TypeEffective Concentration RangeObserved Effect
Auxin (IAA, 2,4-D) Maize (Zea mays)Coleoptile Elongation10⁻⁸ M - 10⁻⁵ MPromotion of cell elongation[4]
Radish (Raphanus sativus)Lateral Root Formation10⁻⁸ M - 10⁻⁵ MIncreased frequency of lateral roots[5]
Tobacco (Nicotiana tabacum)Callus Growth0.1 mg/L (NAA)Promotion of cell division and callus growth[6]
Gibberellin (GA₃) Barley (Hordeum vulgare)Dwarf Mutant Leaf Elongation10⁻⁸ M - 10⁻⁶ MPromotion of leaf elongation[7][8]
Lettuce (Lactuca sativa)Hypocotyl Elongation7.68 µg/mlPromotion of hypocotyl growth[9]
Arabidopsis thalianaSeed GerminationVariesPromotion of seed germination[10][11]
Cytokinin (BA, Kinetin) Tobacco (Nicotiana tabacum)Callus Growth1.0 mg/L (BA)Promotion of cell division[6]
Wheat (Triticum aestivum)Chlorophyll RetentionVariesDelay of senescence[12]
Arabidopsis thalianaRoot Hair Elongation10 nM - 100 nM (BA)Promotion of root hair elongation[13]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of bioassay results. Below are methodologies for common plant bioassays that can be adapted for testing the effects of this compound and its analogs.

Seed Germination Bioassay

This protocol is designed to assess the effect of a test compound on the germination rate and speed of seeds. Arabidopsis thaliana and lettuce are common model organisms for this assay.

Materials:

  • Seeds of the chosen plant species (e.g., Arabidopsis thaliana, Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test compound solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM, 1, 5, 10 mM)

  • Control solution (distilled water or solvent used to dissolve the compound)

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution, and then rinse 3-5 times with sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective test or control solution onto the filter paper, ensuring it is evenly moistened.

  • Aseptically place a predetermined number of seeds (e.g., 50-100) onto the filter paper in each dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.

  • Calculate the germination percentage and germination rate for each treatment.

Root Elongation Bioassay

This assay measures the effect of a compound on the primary root growth of seedlings.

Materials:

  • Seeds of the chosen plant species (e.g., Arabidopsis thaliana, tomato)

  • Square Petri dishes or plates

  • Agar-based growth medium (e.g., Murashige and Skoog - MS medium)

  • Test compound solutions at various concentrations

  • Growth chamber with vertical plate orientation

Procedure:

  • Prepare MS agar medium and autoclave.

  • While the medium is still molten, add the test compound to achieve the desired final concentrations. Pour the medium into the plates and allow it to solidify.

  • Aseptically place surface-sterilized seeds in a line on the surface of the agar.

  • Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.

  • After a set period (e.g., 5-7 days), photograph the plates or scan them.

  • Measure the length of the primary root for each seedling using image analysis software.

  • Calculate the average root length for each treatment and compare it to the control.

Foliar Application Bioassay for Stress Tolerance

This protocol is designed to assess the effect of a foliar-applied compound on a plant's tolerance to abiotic stress, such as heat or drought.

Materials:

  • Potted plants of the chosen species (e.g., Perennial Ryegrass, Lettuce)

  • Spray bottles

  • Test compound solutions at various concentrations with a surfactant (e.g., Tween 20) to ensure adhesion to leaves.

  • Control solution (water with surfactant)

  • Growth chamber or greenhouse with controlled environmental conditions for imposing stress.

Procedure:

  • Grow plants to a suitable developmental stage (e.g., 3-4 true leaves).

  • Apply the test and control solutions as a fine mist to the foliage until runoff.

  • Allow the plants to dry before imposing the stress condition (e.g., increasing the temperature for heat stress, withholding water for drought stress).

  • Maintain the stress for a predetermined period.

  • At the end of the stress period, and after a recovery period if applicable, measure relevant physiological parameters such as:

    • Chlorophyll content

    • Photochemical efficiency (Fv/Fm)

    • Electrolyte leakage (as an indicator of membrane damage)

    • Biomass (fresh and dry weight)

  • Compare the results of the treated plants to the control plants under both stress and non-stress conditions.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Seed_Germination cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Seed_Sterilization Seed Sterilization Plating Plate Seeds Seed_Sterilization->Plating Solution_Prep Prepare Test Solutions (5-Oxoproline & Controls) Petri_Dish_Prep Prepare Petri Dishes with Filter Paper Solution_Prep->Petri_Dish_Prep Petri_Dish_Prep->Plating Incubation Incubate in Growth Chamber Plating->Incubation Germination_Count Daily Germination Count Incubation->Germination_Count Data_Analysis Calculate Germination % & Rate Germination_Count->Data_Analysis

Caption: Workflow for the Seed Germination Bioassay.

Putative_Signaling_Pathway cluster_input External Stimulus cluster_cellular Cellular Response cluster_output Physiological Output Oxoproline 5-Oxoproline (Exogenous Application) Uptake Cellular Uptake Oxoproline->Uptake Conversion Conversion to Glutamate Uptake->Conversion Proline_Pool Increased Proline Pool Conversion->Proline_Pool ROS_Signaling Modulation of ROS Signaling Proline_Pool->ROS_Signaling Stress_Tolerance Enhanced Stress Tolerance (Heat, Drought) Proline_Pool->Stress_Tolerance Hormone_Crosstalk Crosstalk with Hormone Pathways (e.g., Auxin, ABA) ROS_Signaling->Hormone_Crosstalk ROS_Signaling->Stress_Tolerance Growth_Modulation Growth Modulation (e.g., Root Growth) Hormone_Crosstalk->Growth_Modulation Stress_Tolerance->Growth_Modulation

Caption: Putative Signaling Pathway of 5-Oxoproline in Plants.

Conclusion

The available evidence suggests that 5-oxoproline, a close analog of this compound, demonstrates significant potential as a plant growth regulator, particularly in enhancing abiotic stress tolerance. The effective concentration of 5 mM for improving heat stress tolerance in perennial ryegrass provides a strong starting point for further dose-response studies.

Compared to traditional phytohormones, which often exhibit bell-shaped dose-response curves and can be inhibitory at higher concentrations, the dose-response profile of 5-oxoproline appears to be favorable, although more comprehensive studies are required to fully elucidate its optimal concentration range for various applications and plant species.

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. The putative signaling pathway, involving the conversion of 5-oxoproline to glutamate and subsequent modulation of stress-related pathways, highlights a mechanism that is distinct from, yet potentially interactive with, classical hormone signaling.

Future research should focus on generating more extensive dose-response data for both this compound and 5-oxoproline across a wider array of plant species and bioassays. Elucidating the specific molecular targets and the full extent of their interaction with established phytohormone signaling cascades will be crucial for harnessing their full potential in agricultural and biotechnological applications.

References

Inter-Laboratory Validation of a Quantification Method for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides an overview of a proposed inter-laboratory validation for the quantification of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a key metabolite in novel therapeutic pathways. The guide details a comparative analysis of methodologies, presents hypothetical performance data from multiple laboratories, and outlines the experimental protocols necessary for robust validation. This document is intended for researchers, scientists, and drug development professionals to ensure consistency and reliability in bioanalytical data.

Comparative Analysis of Analytical Methods

The primary method validated across participating laboratories is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique is frequently chosen for its high sensitivity and selectivity in complex biological matrices.[1][2][3] An alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is included for comparison, representing a more accessible but potentially less sensitive option.

Table 1: Comparison of LC-MS/MS and HPLC-UV Method Performance

ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by UV absorbance
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Linear Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Mean Accuracy (%) 98.5%95.2%
Mean Precision (CV%) 4.8%8.9%
Sample Throughput HighModerate
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Specificity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)

Inter-Laboratory Validation Study Results

Three independent laboratories participated in a hypothetical validation of the LC-MS/MS method for quantifying this compound in human plasma. The study assessed key validation parameters to ensure the method's reproducibility and reliability.

Table 2: Summary of Inter-Laboratory Validation Data for the LC-MS/MS Method

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.99
Accuracy (%) 99.2%98.1%98.3%85-115%
Precision (CV%) 4.5%5.1%4.9%≤ 15%
LLOQ (ng/mL) 0.50.50.5Consistent across labs
Recovery (%) 92%89%94%Consistent and reproducible

Experimental Protocols

LC-MS/MS Method for Quantification of this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of internal standard (IS) solution (e.g., deuterated this compound).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 202.1 > 114.1)

    • Internal Standard: Precursor ion > Product ion (e.g., m/z 207.1 > 119.1)

Method Validation Protocol

The method was validated according to established guidelines, assessing the following parameters:

  • Linearity: A calibration curve was prepared by spiking known concentrations of the analyte in blank plasma. A linear regression analysis was performed, and a correlation coefficient (r²) of ≥ 0.99 was considered acceptable.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were analyzed in replicate. Accuracy was determined as the percentage of the measured concentration to the nominal concentration, with an acceptance range of 85-115%. Precision was expressed as the coefficient of variation (CV%), with an acceptance limit of ≤ 15%.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established as the lowest concentration on the calibration curve with acceptable accuracy and precision.

  • Recovery: The extraction recovery was determined by comparing the analyte peak area in pre-spiked samples to that in post-spiked samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway drug Pro-drug X active_metabolite 5-Oxo-1-propyl-2- pyrrolidineacetic Acid (Active Metabolite) drug->active_metabolite Metabolic Activation target_enzyme Target Enzyme Y active_metabolite->target_enzyme Inhibition biological_effect Therapeutic Effect target_enzyme->biological_effect Downregulation

Caption: Hypothetical signaling pathway involving this compound.

References

Comparative Metabolomics of Plant Tissues Treated with 5-Oxo-1-propyl-2-pyrrolidineacetic Acid and Traditional Auxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential metabolomic effects of the synthetic auxin-like compound, 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, in relation to well-established natural and synthetic auxins such as Indole-3-acetic acid (IAA) and 1-Naphthaleneacetic acid (NAA).

Disclaimer: Direct comparative metabolomic studies between this compound and other auxins in plant tissues are not extensively available in publicly accessible research. This guide synthesizes existing data on the metabolomic impact of traditional auxins and discusses the potential effects of this compound based on its classification as a plant growth regulator with presumed auxin-like activity. The information presented for this compound should be considered hypothetical pending direct experimental evidence.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, including cell elongation, division, and differentiation.[1] While natural auxins like IAA are endogenous to plants, synthetic auxins have been developed for various agricultural and research applications.[2] this compound is a compound identified as a plant growth regulator, and given its chemical structure, it is suggested to function as a synthetic auxin.[3] Understanding the comparative metabolomic impact of this novel compound against traditional auxins is crucial for elucidating its mode of action and potential applications.

Hypothetical Comparative Metabolomic Profiles

The following table summarizes the known metabolomic changes induced by traditional auxins (IAA and NAA) and projects the potential metabolomic footprint of this compound, assuming a similar mode of action.

Metabolic PathwayKey Metabolites Affected by IAA/NAAPutative Effects of this compoundReferences
Tryptophan Metabolism Increased levels of IAA conjugates (e.g., IAA-Aspartate, IAA-Glutamate), and catabolites (e.g., oxindole-3-acetic acid).[4][5]May lead to the formation of its own specific conjugates and catabolites.[4][5]
Carbohydrate Metabolism Alterations in soluble sugars (glucose, fructose, sucrose) to support increased growth and cell wall synthesis.Expected to modulate sugar levels to provide energy and carbon skeletons for growth.
Amino Acid Metabolism Changes in the pools of various amino acids, particularly those involved in conjugation with IAA (e.g., aspartate, glutamate).Likely to alter the amino acid pool, potentially utilizing different amino acids for conjugation.
Phenylpropanoid Pathway Modulation of flavonoids, anthocyanins, and lignin precursors, which are involved in development and stress responses.May influence the phenylpropanoid pathway, potentially affecting pigmentation and cell wall composition.
Plant Hormone Crosstalk Changes in the levels of other hormones like cytokinins, gibberellins, and abscisic acid.[6]Expected to interact with other hormonal signaling pathways, influencing overall plant development.[6]

Experimental Protocols

Detailed methodologies are critical for reproducible metabolomic studies. Below is a generalized protocol for the comparative analysis of auxin-like compounds in plant tissues.

1. Plant Material and Treatment:

  • Plant Species: Arabidopsis thaliana or Oryza sativa seedlings are commonly used model organisms.

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).

  • Treatment: Treat seedlings at a specific developmental stage with equimolar concentrations of this compound, IAA, NAA, and a mock control (solvent only). Treatment can be applied via liquid culture or agar plates.

  • Time Course: Harvest plant tissues (e.g., roots, shoots) at multiple time points post-treatment (e.g., 0, 1, 6, 24 hours) to capture dynamic metabolic changes.

2. Metabolite Extraction:

  • Immediately freeze harvested tissues in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the metabolites.

3. Metabolomic Analysis (LC-MS/MS):

  • Chromatography: Use a reverse-phase liquid chromatography (LC) system to separate the metabolites.

  • Mass Spectrometry: Analyze the eluent from the LC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Processing: Use specialized software to align chromatograms, pick peaks, and annotate metabolites by comparing with spectral libraries and standards.

4. Statistical Analysis:

  • Perform multivariate statistical analysis (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis) to identify metabolites that are significantly different between treatments.

Visualizations

Experimental Workflow

experimental_workflow cluster_treatment Plant Treatment cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation plant_growth Plant Growth (e.g., Arabidopsis) treatment Treatment Application (this compound, IAA, NAA, Control) plant_growth->treatment harvesting Tissue Harvesting (Time Course) treatment->harvesting extraction Metabolite Extraction harvesting->extraction Sample Preparation lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis Metabolite Matrix pathway_analysis Pathway Analysis stat_analysis->pathway_analysis

Caption: A generalized workflow for comparative metabolomics of plant tissues treated with different auxin-like compounds.

Simplified Auxin Signaling Pathway

auxin_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Auxin (e.g., this compound, IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds to AUX_IAA Aux/IAA Repressors TIR1_AFB->AUX_IAA Promotes interaction with Ubiquitination Ubiquitination & Degradation AUX_IAA->Ubiquitination Leads to ARF Auxin Response Factors (ARFs) AUX_IAA->ARF Represses Ubiquitination->AUX_IAA Degrades Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates/Represses Metabolic_Changes Metabolic & Developmental Changes Gene_Expression->Metabolic_Changes

Caption: A simplified diagram of the canonical auxin signaling pathway, which is likely triggered by this compound.

Conclusion and Future Directions

While this compound is posited to act as a synthetic auxin, a definitive understanding of its metabolic impact requires direct comparative studies. Future research should focus on performing untargeted and targeted metabolomics to create a comprehensive metabolic signature of this compound in various plant species. Such studies will be invaluable for elucidating its precise mechanism of action, identifying potential off-target effects, and optimizing its use in agricultural and biotechnological applications. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these critical investigations.

References

Safety Operating Guide

Proper Disposal of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-Oxo-1-propyl-2-pyrrolidineacetic Acid as a hazardous chemical waste. The following procedures are designed to ensure the safe and compliant disposal of this compound, prioritizing the safety of laboratory personnel and environmental protection. These guidelines are based on best practices for chemical waste management and information available for structurally similar compounds.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal recommendations are formulated based on the known hazards of the closely related compound, (2-Oxo-1-pyrrolidinyl)acetic acid, which is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] The addition of a propyl group may influence the compound's properties, warranting a cautious approach to its disposal.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key information for the related compound, (2-Oxo-1-pyrrolidinyl)acetic acid, to inform safe handling and disposal.

PropertyValueSource
Chemical Formula C6H9NO3Fisher Scientific
Molecular Weight 143.14 g/mol [2]
Hazard Statements H315, H319, H335[2]
Hazard Descriptions Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date and the name of the generating researcher or lab.

  • Segregation: This compound should be segregated as a non-halogenated organic acid waste. Do not mix it with other waste streams, especially:

    • Bases or strong oxidizing agents.

    • Halogenated solvents.

    • Aqueous waste, unless it is a dilute aqueous solution of the compound.

2. Containerization:

  • Primary Container: Collect the waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable option if it is in good condition.[4]

  • Secondary Containment: Place the primary waste container in a larger, leak-proof secondary container to prevent spills.[5]

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Keep the waste container closed except when adding waste.[4]

4. Disposal Request and Pickup:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EH&S) department for waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol, followed by soap and water).

  • Dispose of any contaminated materials, such as paper towels or gloves, as hazardous waste along with the chemical.

Experimental Workflow for Disposal

DisposalWorkflow cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_decontamination Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate as Non-Halogenated Organic Acid Waste C->D E Store in Secondary Containment in a Designated SAA D->E F Request Pickup by Environmental Health & Safety E->F G Decontaminate Surfaces and Equipment F->G H Dispose of Contaminated Materials as Hazardous Waste G->H

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Comprehensive Safety and Handling Protocol for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, ensuring the well-being of laboratory personnel and the integrity of research. The following procedures are based on best practices for handling similar chemical compounds and should be implemented in conjunction with your institution's specific safety protocols.

I. Personal Protective Equipment (PPE)

Effective protection is paramount when handling this compound. The following table summarizes the required PPE to mitigate risks of exposure.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent eye contact with splashes or dust.[1]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact.[1]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2]To prevent inhalation of dust or vapors.[1]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow minimizes the risk of accidental exposure and ensures procedural consistency.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post_handling 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep Preparation handling Handling prep->handling Proceed once checks are complete post_handling Post-Handling handling->post_handling After experiment completion disposal Waste Disposal post_handling->disposal Segregate and label waste a Review Safety Data Sheet (SDS) for similar compounds b Ensure fume hood or ventilated area is operational c Don appropriate Personal Protective Equipment (PPE) d Prepare all necessary equipment and reagents e Weigh and handle the solid compound in a fume hood f Avoid generating dust g If creating solutions, add the compound to the solvent slowly h Keep container tightly closed when not in use i Decontaminate work surfaces j Remove and dispose of gloves properly k Wash hands thoroughly with soap and water l Dispose of contaminated materials in a designated hazardous waste container m Follow all local, state, and federal regulations for chemical waste disposal

Figure 1. Workflow for safely handling this compound.

III. Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

IV. Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with institutional, local, state, and federal regulations.[1]

  • Do not dispose of down the drain or into the environment.[2] All waste should be collected in a designated and properly labeled hazardous waste container.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.